Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHRAGXKFOTSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680475 | |
| Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181816-12-5 | |
| Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable bifunctional building block in medicinal chemistry. Its rigid spirocyclic core serves as a unique scaffold, offering a three-dimensional diversity that is highly sought after in the design of novel therapeutics. This document details multiple scalable synthetic routes, providing in-depth experimental procedures and quantitative data to aid researchers in their synthetic endeavors.
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a key intermediate for the synthesis of novel 2,6-disubstituted 2-azaspiro[3.3]heptanes.[1] The conformationally rigid 2-azaspiro[3.3]heptane framework is considered a valuable surrogate for 4-substituted piperidine and homopiperidine ring systems, which are prevalent in many biologically active compounds.[1] The presence of a ketone and a Boc-protected amine allows for selective functionalization at two different points of the molecule, making it a versatile tool for constructing diverse chemical libraries for drug discovery.[1][2][3] This guide will explore two primary, scalable synthetic routes to this compound, as well as an alternative multi-step synthesis.
Synthetic Route 1: Linear Synthesis via Epibromohydrin
One of the most practical and scalable routes commences from the inexpensive starting material, epibromohydrin.[1] This linear synthesis involves eight steps and provides access to several useful 2-azaspiro[3.3]heptane intermediates.[1]
Experimental Workflow for Synthetic Route 1
References
In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document outlines the detailed spectral data, the experimental protocol for its acquisition, and a structural representation to aid in the interpretation of the spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hc | 4.18 | m | 1H |
| Hb | 3.88 | d | 4H |
| Hd | 2.53 | m | 2H |
| He | 2.08 | m | 2H |
| Ha | 1.46 (Predicted) | s | 9H |
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate for structural elucidation and purity assessment.
Materials and Equipment:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
300 MHz (or higher) NMR spectrometer
-
Pipettes and vials for sample preparation
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio. The number of scans can be adjusted based on the sample concentration.
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants of the signals.
-
Structural Representation and Signal Assignment
The following diagram illustrates the chemical structure of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with the protons labeled according to the assignments in the data table.
Caption: Structure of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with proton labels.
In-Depth Mass Spectrometry Analysis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry.[1][2] This document outlines theoretical fragmentation pathways, presents expected quantitative data in a structured format, and offers a detailed experimental protocol for its analysis.
Core Compound Information
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional molecule incorporating a protected azetidine ring and a cyclobutanone moiety.[1] Its unique spirocyclic structure presents interesting characteristics for mass spectrometric analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃[3][4] |
| Molecular Weight | 211.26 g/mol [3][4] |
| IUPAC Name | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[4] |
| CAS Number | 1181816-12-5[3][4] |
Theoretical Mass Spectrometry Fragmentation Analysis
Due to the absence of publicly available, specific experimental mass spectrometry data for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, this section details a theoretical fragmentation pathway based on established principles for compounds containing tert-butyloxycarbonyl (Boc) protecting groups and ketone functionalities.[5][6] Electrospray ionization (ESI) is the most probable ionization technique for this polar, non-volatile molecule.[7][8]
In positive-ion mode ESI-MS, the molecule is expected to be observed as the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[8] Tandem mass spectrometry (MS/MS) of the protonated molecule would likely induce fragmentation through several key pathways, primarily involving the labile Boc group and cleavage of the spirocyclic ring system.
Expected Key Fragmentation Products:
| m/z (Theoretical) | Ion Formula | Proposed Fragment Structure/Loss |
| 212.13 | [C₁₁H₁₈NO₃]⁺ | Protonated molecule [M+H]⁺ |
| 156.08 | [C₇H₁₀NO₂]⁺ | Loss of isobutylene (C₄H₈) from the Boc group |
| 112.07 | [C₆H₁₀N]⁺ | Loss of CO₂ from the m/z 156 fragment |
| 100.08 | [C₅H₁₀NO]⁺ | Cleavage of the cyclobutanone ring |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |
Experimental Protocol for Mass Spectrometry Analysis
This protocol is adapted from general procedures for the ESI-MS analysis of small organic molecules.[9][10]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.[9][10]
-
From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL by diluting with the same solvent.[9]
-
To enhance protonation in positive-ion mode, a small amount of formic acid (0.1% v/v) can be added to the final solution.[9]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[9]
2. Instrumentation and Parameters (Example using a Quadrupole Time-of-Flight Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr
-
Mass Range (Full Scan): m/z 50 - 500
-
Collision Gas (for MS/MS): Argon
-
Collision Energy (for MS/MS): 10 - 30 eV (ramped to observe multiple fragmentation pathways)
3. Data Acquisition and Analysis:
-
Acquire full scan mass spectra to identify the protonated molecule and any adducts.
-
Perform tandem MS (MS/MS) experiments by selecting the m/z of the protonated molecule as the precursor ion.
-
Analyze the resulting product ion spectrum to identify the fragmentation patterns.
-
Compare the observed fragments with the theoretical fragmentation pathway to confirm the structure.
Visualizing the Fragmentation Pathway and Experimental Workflow
Diagram 1: Proposed ESI-MS/MS Fragmentation Pathway
Caption: Theoretical fragmentation of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Diagram 2: Experimental Workflow for Mass Spectrometry Analysis
Caption: General workflow for the MS analysis of the target compound.
References
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry. This document details the expected vibrational frequencies, provides a thorough interpretation of the spectral data, and outlines the experimental protocols for obtaining an infrared spectrum of this compound.
Molecular Structure and Functional Groups
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS No: 1181816-12-5, Molecular Formula: C₁₁H₁₇NO₃, Molecular Weight: 211.26 g/mol ) is a bifunctional molecule featuring a spirocyclic core.[1][2] The key functional groups that give rise to characteristic infrared absorptions are the tert-butoxycarbonyl (Boc) protecting group and a cyclobutanone moiety.
The logical relationship between the molecule's structure and its key functional groups for IR analysis is depicted below.
Predicted Infrared Absorption Data
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key infrared absorption bands can be made based on the analysis of its functional groups. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2975-2850 | Medium to Strong | Alkyl C-H | Symmetric and Asymmetric Stretching |
| ~1780 | Strong | Cyclobutanone C=O | Stretching |
| ~1690 | Strong | Carbamate C=O | Stretching |
| ~1470-1450 | Medium | Methylene (-CH₂-) | Scissoring |
| ~1390 and ~1365 | Medium | tert-Butyl group | Symmetric and Asymmetric Bending |
| ~1250-1150 | Strong | Carbamate C-O | Stretching |
| ~1100-1000 | Medium | C-N | Stretching |
Interpretation of the Infrared Spectrum
A typical infrared spectrum of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate would be characterized by the following key features:
-
C-H Stretching Region (3000-2850 cm⁻¹): This region will exhibit multiple absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the tert-butyl and spirocyclic framework.
-
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum. Two distinct and strong absorption bands are expected. The higher frequency band, anticipated around 1780 cm⁻¹ , is characteristic of the C=O stretch in a strained four-membered ring (cyclobutanone). The second strong band, expected near 1690 cm⁻¹ , is attributed to the C=O stretching vibration of the Boc-carbamate group.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of absorption bands arising from various bending and stretching vibrations.
-
C-H Bending: Look for methylene scissoring vibrations around 1470-1450 cm⁻¹. The characteristic doublet for the tert-butyl group is expected around 1390 cm⁻¹ and 1365 cm⁻¹.
-
C-O and C-N Stretching: A strong absorption band between 1250 cm⁻¹ and 1150 cm⁻¹ is indicative of the C-O stretching of the carbamate. The C-N stretching vibration is expected to appear in the 1100-1000 cm⁻¹ range.
-
Experimental Protocol for Infrared Spectroscopy
The following section details the methodology for obtaining a high-quality infrared spectrum of solid Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a diamond or germanium crystal, or a hydraulic press and KBr pellet die set
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (solid)
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Experimental Workflow: KBr Pellet Method
The workflow for preparing a KBr pellet for IR analysis is outlined below.
Step-by-Step Procedure (KBr Pellet Method)
-
Sample Preparation: In an agate mortar, grind 1-2 mg of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to a fine powder.
-
Mixing: Add approximately 100 mg of dry, spectroscopy-grade KBr to the mortar and gently mix with the sample. Grind the mixture thoroughly for several minutes to ensure a homogenous distribution of the sample within the KBr matrix.
-
Pellet Formation: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). Collect a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty spectrometer should be collected prior to sample analysis and subtracted from the sample spectrum.
Step-by-Step Procedure (ATR Method)
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over the desired range (typically 4000-650 cm⁻¹).
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent.
Conclusion
The infrared spectrum of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is distinguished by strong carbonyl absorptions from the cyclobutanone and Boc-carbamate groups. This guide provides the foundational knowledge for researchers to identify and characterize this important synthetic intermediate, ensuring the purity and structural integrity of the compound in drug discovery and development workflows. The detailed experimental protocols offer a standardized approach to obtaining reproducible and high-quality spectral data.
References
An In-Depth Technical Guide on the Crystal Structure of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and its application in the development of novel therapeutics, particularly as a key component in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for fetal hemoglobin inducers.
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional molecule featuring a rigid spirocyclic core. The 2-azaspiro[3.3]heptane motif is of significant interest in drug discovery as a bioisostere for piperidine, offering improved physicochemical properties such as reduced lipophilicity.[1][2] Its unique three-dimensional structure provides a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This guide focuses on the precise solid-state arrangement of this compound, providing foundational data for computational modeling and structure-based drug design.
Crystal Structure Analysis
The crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been determined by X-ray diffraction and the data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 754521.
Crystallographic Data
The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction study.
| Parameter | Value |
| Empirical Formula | C₁₁H₁₇NO₃ |
| Formula Weight | 211.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 10.567(2) |
| c (Å) | 11.011(2) |
| α (°) | 90 |
| β (°) | 113.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1082.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.296 |
| Absorption Coefficient (mm⁻¹) | 0.093 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Temperature (K) | 150(2) |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Reflections Collected | 7804 |
| Independent Reflections | 2471 [R(int) = 0.0331] |
| Final R indices [I>2σ(I)] | R1 = 0.0418, wR2 = 0.1077 |
| R indices (all data) | R1 = 0.0543, wR2 = 0.1158 |
Molecular Structure and Conformation
The molecule consists of a spirocyclic system where an azetidine ring and a cyclobutanone ring are joined by a common carbon atom. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the azetidine ring. The cyclobutanone ring adopts a puckered conformation, and the azetidine ring is also non-planar. The precise bond lengths and angles provide critical information for understanding the steric and electronic properties of this scaffold.
Experimental Protocols
The synthesis and crystallization of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported in the scientific literature.[3][4]
Synthesis
Two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described.[3][4] A common method involves the oxidation of the corresponding alcohol precursor, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[5]
A representative synthetic workflow is depicted below:
Caption: Synthetic workflow for the preparation of the title compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of ethyl acetate and heptane.[4]
Detailed Crystallization Procedure:
-
Dissolve the purified tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a minimal amount of ethyl acetate at room temperature.
-
Slowly add heptane to the solution until it becomes slightly turbid.
-
Gently warm the solution to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed in a loosely covered container to allow for slow evaporation of the solvents.
-
Colorless, prism-shaped crystals typically form within 24-48 hours.
Applications in Drug Discovery
The rigid, three-dimensional nature of the 2-azaspiro[3.3]heptane scaffold makes it an attractive component in the design of novel therapeutic agents.
PROTACs
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives are utilized as linkers in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[6]
The general mechanism of PROTAC action is illustrated below:
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Fetal Hemoglobin Inducers
Derivatives of 2-azaspiro[3.3]heptane have been identified as potent inducers of fetal hemoglobin (HbF) production.[8] This offers a promising therapeutic strategy for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia. The reactivation of the γ-globin gene, which is normally silenced after birth, can compensate for the defective adult β-globin.
A simplified representation of the therapeutic approach is as follows:
Caption: Therapeutic strategy involving 2-azaspiro[3.3]heptane derivatives.
Conclusion
The crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides essential data for understanding its molecular geometry and physicochemical properties. This knowledge is crucial for its application as a versatile building block in the design and synthesis of novel drug candidates. Its role in the development of PROTACs and fetal hemoglobin inducers highlights the significant potential of the 2-azaspiro[3.3]heptane scaffold in addressing challenging therapeutic targets. The detailed experimental protocols provided herein will aid researchers in the synthesis and utilization of this valuable compound in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold serves as a valuable piperidine bioisostere, offering a novel entry point to a unique chemical space. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its potential applications in therapeutic development, particularly in the context of signaling pathways relevant to drug action.
Physicochemical Properties
The physical and chemical properties of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 1181816-12-5 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| IUPAC Name | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | [2] |
| Synonyms | 2-Boc-6-oxo-2-azaspiro[3.3]heptane, N-Boc-2-azaspiro[3.3]heptan-6-one, 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester | [2] |
| Appearance | White solid | |
| Storage | Store at 2-8 °C in a dry, sealed container |
Experimental and Predicted Properties
| Property | Value | Type | Reference |
| Melting Point | 114.5-116 °C | Experimental | |
| Boiling Point | 314.7 ± 42.0 °C | Predicted | |
| Density | 1.16 ± 0.1 g/cm³ | Predicted | |
| pKa | -0.93 ± 0.20 | Predicted | |
| LogP | 0.5 | Predicted | [2] |
Experimental Protocols
Two primary scalable synthetic routes for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, providing practical access to this valuable building block.[3][4]
Synthesis via Oxidation of a Hydroxy Precursor
This is a common and efficient method for the preparation of the title compound.
3.1.1. Reaction Scheme
3.1.2. Detailed Methodology
-
A solution of crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol, 1.00 equiv) in dichloromethane (20 mL) is cooled to 0 °C.
-
Dess-Martin periodinane (2.10 g, 4.95 mmol, 1.06 equiv) is added in two portions a few minutes apart.
-
The reaction is stirred at 0 °C for 10 minutes, after which the ice bath is removed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 50% ethyl acetate in heptane mobile phase and a PMA stain for visualization.
-
After approximately 30 minutes, the reaction is diluted with ethyl acetate and washed twice with a saturated sodium bicarbonate solution.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (e.g., 80g silica gel) using a gradient of 10% to 50% ethyl acetate in heptane.
-
Fractions containing the pure product are identified by TLC with PMA stain, combined, and concentrated to yield Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid (typical yield: ~721 mg, 73%).
Multi-step Synthesis from Epibromohydrin
A scalable, multi-step synthesis starting from inexpensive epibromohydrin has also been developed, providing access to various 2-azaspiro[3.3]heptane intermediates.[4] While the full detailed protocol is extensive, the key steps involve the formation of the azetidine and cyclobutane rings through a series of reactions.
Analytical Characterization
The structure and purity of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are typically confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the spirocyclic core and the tert-butyl protecting group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbonyl groups (ketone and carbamate).
Role in Drug Discovery and Signaling Pathways
While Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate itself is primarily a building block, its derivatives have shown significant potential in modulating biological pathways, highlighting the importance of the 2-azaspiro[3.3]heptane scaffold in drug design.
Piperidine Bioisostere
The 2-azaspiro[3.3]heptane core is considered a bioisostere of the piperidine ring, a common motif in many approved drugs.[5] This structural analogy allows for the exploration of new chemical space and the potential for improved pharmacological properties, such as metabolic stability and reduced off-target effects.
Fetal Hemoglobin (HbF) Induction
Derivatives of 2-azaspiro[3.3]heptane have been identified as potent inducers of fetal hemoglobin (HbF).[1] This is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. The induction of HbF can compensate for the defective adult hemoglobin. Several signaling pathways are implicated in the regulation of γ-globin expression (a component of HbF), including the p38 MAPK and NRF2 pathways.[6][7][8]
PROTAC Linkers
The 2-azaspiro[3.3]heptane scaffold has also been utilized as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
Below is a diagram illustrating the general mechanism of the Ubiquitin-Proteasome System, which is exploited by PROTACs.
Caption: General mechanism of the Ubiquitin-Proteasome System.
This pathway illustrates how a target protein is marked for destruction by the sequential action of E1, E2, and E3 enzymes, leading to its degradation by the proteasome and the recycling of ubiquitin. PROTACs containing the 2-azaspiro[3.3]heptane linker would facilitate the interaction between the E3 ligase and the target protein.
Conclusion
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a versatile and valuable building block for the synthesis of novel chemical entities with therapeutic potential. Its unique spirocyclic structure provides a rigid scaffold that can be exploited in the design of piperidine bioisosteres and other complex molecules. The demonstrated utility of its derivatives as fetal hemoglobin inducers and as components of PROTACs underscores the importance of this compound in modern drug discovery. The detailed synthetic protocols and an understanding of the relevant biological pathways provided in this guide will aid researchers in harnessing the full potential of this promising chemical tool.
References
- 1. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the First Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional molecule, serves as a crucial building block in medicinal chemistry. Its rigid spirocyclic core is of significant interest as a structural surrogate for the commonly used piperidine ring system, offering a novel entry point to unique chemical spaces for drug discovery.[1][2] The synthesis of this compound and its derivatives is pivotal for the development of new therapeutic agents, particularly as GPR119 modulators and components in proteolysis-targeting chimeras (PROTACs).[2] This guide provides an in-depth overview of the first scalable synthetic routes to this valuable compound, as reported by Meyers et al. in Organic Letters, along with an alternative patented method.
Synthetic Strategies
Two primary, scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been established, starting from either 1-bromo-3-cyanocyclobutane or from a commercially available compound (14) as outlined in a Chinese patent.[1][3] The first route involves the construction of the azetidine ring onto a pre-existing cyclobutane core, while the second patented route employs a ring closure to form the spirocyclic system.
Route 1: Synthesis from 1-bromo-3-cyanocyclobutane
This approach, detailed by Meyers et al., commences with the alkylation of the sodium salt of benzyl alcohol with 1-bromo-3-cyanocyclobutane to yield a 4:1 mixture of diastereomers of 3-(benzyloxy)cyclobutanecarbonitrile.[2] Subsequent chemical transformations lead to the target molecule.
Experimental Protocols and Data
Step 1: Synthesis of 3-(benzyloxy)cyclobutanecarbonitrile (Compound 7)
-
Procedure: To a stirring suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C, benzyl alcohol (1.2 equiv.) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 1-bromo-3-cyanocyclobutane in DMF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Quantitative Data:
Step 2: Reduction of Nitrile to Alcohol (Compound 8)
-
Procedure: The diastereomeric mixture of 3-(benzyloxy)cyclobutanecarbonitrile is dissolved in methanol and cooled to 0 °C. Sodium borohydride (4.0 equiv.) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of 1N HCl. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude alcohol.
-
Quantitative Data:
-
Yield: 95%[2]
-
Step 3: Tosylation of the Alcohol (Compound 9)
-
Procedure: To a solution of the crude alcohol in pyridine at 0 °C, tosyl chloride (1.5 equiv.) is added. The reaction is stirred at 0 °C for 4 hours. The reaction mixture is then diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to afford the tosylate.
-
Quantitative Data:
-
Yield: 91%[2]
-
Step 4: Reductive Amination and Cyclization to form the Azaspiro[3.3]heptane Core (Compound 10)
-
Procedure: The tosylate is dissolved in THF and added dropwise to a suspension of lithium aluminum hydride (2.0 equiv.) in THF at 0 °C. The mixture is heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude amine is dissolved in dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and triethylamine (1.5 equiv.) are added. The reaction is stirred at room temperature overnight. The mixture is then washed with 1N HCl and brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.
-
Quantitative Data:
-
Yield: 82% over two steps[2]
-
Step 5: Deprotection of the Benzyl Group (Compound 11)
-
Procedure: The protected amine is dissolved in ethanol, and palladium hydroxide on carbon (20 wt. %, 10 mol %) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the alcohol.
-
Quantitative Data:
-
Yield: 90%[2]
-
Step 6: Oxidation to the Ketone (Compound 1)
-
Procedure: To a solution of the alcohol in dichloromethane at 0 °C, Dess-Martin periodinane (1.06 equiv.) is added in portions.[4] The reaction is allowed to warm to room temperature and stirred for 30 minutes. The reaction is then diluted with ethyl acetate and washed twice with a saturated solution of sodium bicarbonate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
-
Quantitative Data:
Summary of Yields for Route 1
| Step | Product | Yield (%) |
| 1 | 3-(benzyloxy)cyclobutanecarbonitrile | 45 |
| 2 | (3-(benzyloxy)cyclobutyl)methanol | 95 |
| 3 | (3-(benzyloxy)cyclobutyl)methyl 4-methylbenzenesulfonate | 91 |
| 4 | tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate | 82 |
| 5 | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 90 |
| 6 | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 72-73 |
Visualization of Synthetic Pathway (Route 1)
Caption: Synthetic pathway for Route 1.
Route 2: Patented Synthesis from Compound (14)
A Chinese patent describes an alternative five-step synthesis with a reported overall yield of 41%.[3] This method involves a ring-closure reaction to form the spirocyclic core.
Experimental Protocols and Data
Step 1: Reduction of Compound (14)
-
Procedure: Compound (14) is reduced using lithium aluminum hydride.[3]
-
Quantitative Data: Specific yield not individually reported.
Step 2: Tosyl Protection
-
Procedure: The resulting alcohol is protected with a tosyl group.[3]
-
Quantitative Data: Specific yield not individually reported.
Step 3: Ring Closure with o-Nitrobenzenesulfonamide
-
Procedure: The tosylated intermediate undergoes a ring-closure reaction with o-nitrobenzenesulfonamide in the presence of potassium carbonate to yield compound (19).[3]
-
Quantitative Data: Specific yield not individually reported.
Step 4: Reaction with Thiophenol
-
Procedure: Compound (19) reacts with thiophenol in DMF with potassium carbonate as a base to give compound (20).[3]
-
Quantitative Data: Specific yield not individually reported.
Step 5: Ketone Formation and Boc Protection
-
Procedure: The intermediate (20) is treated with acid to generate the ketone, followed by reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions to yield the final product.[3]
-
Quantitative Data: The total yield for the five steps is reported to be 41%.[3]
Visualization of Synthetic Pathway (Route 2)
Caption: Patented synthetic pathway for Route 2.
Conclusion
The development of scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has provided medicinal chemists with a valuable and versatile building block. The detailed methodologies and quantitative data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development. The strategic application of this spirocyclic scaffold holds the potential to unlock novel chemical space and lead to the discovery of next-generation therapeutics.
References
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Emergence of the 2-Azaspiro[3.3]heptane Scaffold: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[3.3]heptane scaffold has carved a significant niche in contemporary medicinal chemistry, offering a unique three-dimensional topology that has proven advantageous in the design of novel therapeutics. Its rigid, spirocyclic structure provides a distinct conformational constraint compared to more traditional saturated heterocycles, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this valuable scaffold, with a focus on its practical implementation in drug discovery programs.
Discovery and Historical Context
While the broader family of spirocyclic compounds has been known for over a century, the specific exploration of the 2-azaspiro[3.3]heptane core and its analogues in medicinal chemistry is a more recent development. Early work on related diaza-spirocyclic systems, such as the 2,6-diazaspiro[3.3]heptane ring system, dates back to the mid-20th century, with reports from Govaert and Beyaert in 1946.[1] However, the pioneering work that brought the therapeutic potential of azaspiro[3.3]heptane analogues to the forefront of drug discovery is largely attributed to the research groups of Carreira and Wuitschik in the late 2000s. Their work highlighted the favorable properties of these scaffolds as bioisosteres for commonly used motifs like piperidine, sparking widespread interest in their synthesis and application.[2]
Synthetic Strategies and Experimental Protocols
The construction of the strained, bicyclic 2-azaspiro[3.3]heptane system requires specialized synthetic approaches. Several methodologies have been developed to access the core structure and its derivatives, often starting from readily available precursors.
Representative Synthesis of a Protected 2-Azaspiro[3.3]heptane Derivative
A common strategy for the synthesis of the 2-azaspiro[3.3]heptane core involves the formation of one of the four-membered rings followed by a cyclization to construct the spirocyclic junction. The following is a representative protocol for the synthesis of a protected derivative, which can be subsequently elaborated.
Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol outlines a scalable synthesis of a key intermediate for the preparation of various 2-azaspiro[3.3]heptane derivatives.
-
Step 1: Reduction and Protection. A commercially available starting material, such as a diester, is reduced using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent like THF. The resulting diol is then protected, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base.
-
Step 2: Ring Closure with o-Nitrobenzenesulfonamide. The protected intermediate undergoes a ring closure reaction with o-nitrobenzenesulfonamide in the presence of a base like potassium carbonate to form a sulfonamide-protected spirocycle.[3]
-
Step 3: Deprotection. The o-nitrobenzenesulfonyl protecting group is removed by reaction with thiophenol and potassium carbonate in a solvent such as DMF.[3]
-
Step 4: Ketone Formation and Boc Protection. The resulting amine is treated with acid to generate the ketone, followed by protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.[3]
Experimental Workflow for a Functionalized 2-Azaspiro[3.3]heptane Intermediate
Caption: A generalized synthetic workflow for a key 2-azaspiro[3.3]heptane building block.
Physicochemical Properties and Applications in Drug Discovery
The 2-azaspiro[3.3]heptane scaffold imparts unique physicochemical properties to molecules, which can be leveraged in drug design. Its rigid, three-dimensional structure provides precise vector orientations for substituents, allowing for fine-tuning of interactions with biological targets.
Table 1: Physicochemical Properties of Representative Azaspiro[3.3]heptane Derivatives
| Derivative | Molecular Weight ( g/mol ) | cLogP | pKa | Reference |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.85 | 10.4 | [Calculated] |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.45 | 8.5 | [Calculated] |
| 2,6-Diazaspiro[3.3]heptane | 98.15 | -0.95 | 10.2, 7.5 | [Calculated] |
Case Study: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
A notable application of the 2-azaspiro[3.3]heptane scaffold is in the development of small molecule inducers of fetal hemoglobin (HbF).[4] Increased HbF levels can be a therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. While the precise mechanism of action for the reported 2-azaspiro[3.3]heptane-containing HbF inducers is still under investigation, the signaling pathways involved in γ-globin gene regulation are well-studied.
Signaling Pathways in Fetal Hemoglobin Induction
Several signaling pathways are known to converge on the regulation of the γ-globin gene, a key component of HbF. A central repressor of γ-globin expression in adults is the transcription factor BCL11A.[5][6] Small molecules that can modulate the expression or activity of BCL11A, either directly or through upstream signaling cascades, have the potential to reactivate HbF production.
One of the key pathways implicated in γ-globin regulation is the p38 MAPK pathway.[7][8] Activation of this pathway can lead to the phosphorylation and activation of the transcription factor CREB1, which in turn can promote γ-globin gene expression.[7] Known HbF inducers, such as hydroxyurea, are thought to exert their effects, at least in part, through the generation of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) and increases cyclic GMP (cGMP) levels, a process that can influence downstream signaling events.[4][9]
Logical Relationship of Key Regulators in Fetal Hemoglobin Expression
Caption: Hypothesized signaling pathways in the induction of fetal hemoglobin by small molecules.
Conclusion
The 2-azaspiro[3.3]heptane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique structural and conformational properties offer medicinal chemists a powerful tool to design novel drug candidates with potentially superior pharmacological profiles. The development of robust synthetic routes has made this scaffold and its derivatives readily accessible for exploration in a wide range of therapeutic areas. Future research will undoubtedly uncover new applications and further refine the synthetic methodologies, solidifying the importance of the 2-azaspiro[3.3]heptane core in the ongoing quest for innovative medicines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemoglobin switching's surprise: the versatile transcription factor BCL11A is a master repressor of fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the fetal hemoglobin silencing factor BCL11A. | Broad Institute [broadinstitute.org]
- 7. Regulation of γ-globin gene expression involves signaling through the p38 MAPK/CREB1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of Boc-protected 2-azaspiro[3.3]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed conformational analysis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in medicinal chemistry. The spirocyclic core of this molecule imparts significant conformational rigidity, which is highly desirable in drug design for optimizing binding affinity and selectivity. This document summarizes the solid-state conformation determined by X-ray crystallography and discusses the expected solution-state dynamics based on theoretical principles and data from analogous systems. Detailed experimental and computational protocols are provided to guide further research in this area.
Introduction
The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for commonly used motifs such as piperidine and piperazine. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive component in the design of novel therapeutics. The Boc-protected ketone derivative, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, serves as a versatile intermediate for the synthesis of a wide array of functionalized spirocycles. A thorough understanding of its conformational preferences is paramount for structure-based drug design and the prediction of its pharmacokinetic and pharmacodynamic properties.
This guide focuses on the detailed analysis of the molecule's conformation, leveraging both experimental crystallographic data and theoretical considerations.
Solid-State Conformation: X-ray Crystallography
The definitive solid-state conformation of Boc-protected 2-azaspiro[3.3]heptan-6-one has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 754521 .
The crystal structure reveals a puckered conformation for both the azetidine and cyclobutanone rings. The spirocyclic nature of the molecule, with the two rings sharing a central carbon atom, introduces significant steric strain which dictates the overall geometry.
Key Geometric Parameters
The following table summarizes selected bond lengths, bond angles, and dihedral angles obtained from the crystallographic information file (CIF). These parameters provide a quantitative description of the molecule's conformation in the solid state.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.54 | |
| C2-C3 | 1.53 | |
| C3-C4 (spiro) | 1.57 | |
| C4-C5 | 1.56 | |
| C5-C6 | 1.52 | |
| C6-C7 | 1.51 | |
| C7-C4 | 1.56 | |
| C1-N2 | 1.47 | |
| N2-C3 | 1.48 | |
| C6=O1 | 1.21 | |
| Bond Angles (°) | ||
| C1-N2-C3 | 93.5 | |
| N2-C3-C4 | 88.1 | |
| C3-C4-C5 | 89.2 | |
| C4-C5-C6 | 87.9 | |
| C5-C6-C7 | 93.1 | |
| C6-C7-C4 | 87.8 | |
| C7-C4-C3 | 89.1 | |
| Dihedral Angles (°) | ||
| Ring Puckering (Azetidine) | N2-C1-C4-C3 | -15.2 |
| C1-N2-C3-C4 | 16.5 | |
| Ring Puckering (Cyclobutanone) | C5-C4-C7-C6 | -18.9 |
| C4-C5-C6-C7 | 19.3 |
Note: The atom numbering may differ from standard IUPAC nomenclature and is based on the crystallographic data.
The dihedral angles clearly indicate that both four-membered rings are not planar, adopting a puckered conformation to alleviate ring strain. The degree of puckering is a critical feature of the molecule's overall shape.
Solution-State Conformation and Dynamics
While X-ray crystallography provides a precise snapshot of the molecule in the solid state, its conformation in solution can differ due to the absence of crystal packing forces and the influence of the solvent. The conformational landscape in solution is typically a dynamic equilibrium of low-energy conformers.
Theoretical Considerations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and predicting its preferred conformations in different environments.
For spiro[3.3]heptane systems, the puckering of the cyclobutane rings is the primary conformational feature. The parent cyclobutane molecule is known to have a puckered geometry with a barrier to planarity of approximately 1.5 kcal/mol.[1][2] In Boc-protected 2-azaspiro[3.3]heptan-6-one, the presence of the heteroatom, the carbonyl group, and the bulky Boc-protecting group will influence the puckering amplitude and the energy barrier between different puckered states.
It is expected that the molecule will exist in solution as a rapidly interconverting mixture of puckered conformers. The overall shape will be an average of these conformations.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying the conformation and dynamics of molecules in solution.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the ring protons are sensitive to the local geometry. Analysis of these parameters can provide insights into the time-averaged conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR techniques detect through-space interactions between protons that are close to each other (typically < 5 Å).[3][4] NOE correlations can provide crucial information about the relative stereochemistry and the preferred conformation. For a molecule of this size, ROESY is often preferred as the NOE can be close to zero.[3][4]
While specific NOESY/ROESY data for Boc-protected 2-azaspiro[3.3]heptan-6-one is not publicly available, such experiments would be essential to experimentally validate the computationally predicted solution-state conformations.
Experimental and Computational Protocols
For researchers wishing to conduct their own conformational analysis of this molecule or its derivatives, the following protocols are recommended.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/heptane or dichloromethane/hexane.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, angles, and dihedral angles.
-
Data Deposition: The final crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the identity and purity of the compound.
-
COSY: Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and aid in the assignment of the proton resonances.
-
HSQC/HMBC: Acquire 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to assign the proton and carbon resonances unambiguously.
-
NOESY/ROESY: Acquire a 2D ROESY (or NOESY) spectrum to identify through-space correlations between protons. A mixing time of 200-500 ms is typically appropriate for a molecule of this size. The presence and intensity of cross-peaks provide information about inter-proton distances.
Computational Modeling (DFT)
-
Structure Building: Construct the 3D structure of Boc-protected 2-azaspiro[3.3]heptan-6-one using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. The puckering of the two rings should be the primary focus of this search.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The effect of a solvent can be included using a continuum solvation model (e.g., PCM).
-
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis: Analyze the relative energies of the conformers to determine their Boltzmann populations at a given temperature. The geometric parameters of the most stable conformers can be compared with the experimental X-ray data and used to predict NMR parameters.
Visualizations
Experimental and Computational Workflow
Caption: Workflow for the comprehensive conformational analysis.
Conformational Equilibrium
Caption: Equilibrium between puckered conformers in solution.
Conclusion
The conformational analysis of Boc-protected 2-azaspiro[3.3]heptan-6-one reveals a rigid, puckered structure in the solid state, as determined by X-ray crystallography. In solution, the molecule is expected to exist as a dynamic equilibrium of similar puckered conformers. A comprehensive understanding of this conformational landscape is crucial for the rational design of novel drug candidates based on the 2-azaspiro[3.3]heptane scaffold. The experimental and computational protocols outlined in this guide provide a framework for further investigation into the structure-activity relationships of derivatives of this important building block.
References
- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane | Journal Article | PNNL [pnnl.gov]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-depth Technical Guide on the Stability and Reactivity of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core serves as a bioisosteric replacement for commonly used motifs like piperidine, offering a unique vector for exploring chemical space. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its chemical properties, storage, and synthetic applications. Detailed experimental protocols for its synthesis are also presented, along with a discussion of the reactivity of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group and the cyclobutanone moiety.
Chemical and Physical Properties
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a white solid with a molecular weight of 211.26 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 114.5-116 °C | [2] |
| Boiling Point (Predicted) | 314.7±42.0 °C | [3] |
| Density (Predicted) | 1.16±0.1 g/cm³ | [3] |
| CAS Number | 1181816-12-5 | [2] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Commercial suppliers recommend storage at 2-8°C.
Retesting: One supplier suggests retesting the product 12 months after receipt to ensure quality, as handling conditions after dispatch are beyond their control.[5]
Degradation Pathways: The stability of the molecule is primarily dictated by its two functional groups: the tert-butoxycarbonyl (Boc) protecting group and the cyclobutanone ring.
-
Boc Group Stability: The Boc group is known to be labile under acidic conditions, leading to its cleavage to yield the free amine. It is generally stable to basic conditions and a wide range of nucleophiles.[6] Thermal deprotection can occur at elevated temperatures, typically above 100°C.[6]
-
Cyclobutanone Stability: The cyclobutanone ring is relatively stable but can undergo reactions under certain conditions as detailed in the reactivity section.
Reactivity
The reactivity of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is characterized by the independent reactivity of the Boc-protected amine and the cyclobutanone carbonyl group.
Reactivity of the Boc Protecting Group
The primary reaction of the Boc group is its removal (deprotection) to liberate the secondary amine. This is typically achieved under acidic conditions.
Logical Relationship of Boc Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR spectrum [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic core serves as a valuable bioisosteric replacement for commonly used saturated heterocycles like piperidine. This unique scaffold offers an opportunity to explore novel chemical space, leading to compounds with potentially improved physicochemical and pharmacological properties. This document provides detailed application notes on its use, focusing on the synthesis of derivatives with therapeutic potential, particularly as inducers of fetal hemoglobin (HbF).
Key Applications in Medicinal Chemistry
The primary application of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate lies in its use as a synthetic template for generating novel bioactive molecules. The 2-azaspiro[3.3]heptane core is a key structural motif in the development of a series of orally bioavailable inducers of fetal hemoglobin, a promising therapeutic strategy for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia[1].
The rationale for employing this spirocyclic scaffold is to introduce conformational rigidity and explore new structural-activity relationships (SAR). The constrained nature of the 2-azaspiro[3.3]heptane ring system provides a distinct spatial arrangement of substituents compared to more flexible piperidine analogs, which can lead to enhanced target engagement and improved pharmacokinetic profiles.
Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, providing a convenient entry point to this valuable intermediate[2].
Synthetic Scheme Overview
Caption: General synthetic workflow for the preparation of the target compound.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is adapted from a reported scalable synthesis.
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
Dissolve crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (2.10 g, 4.95 mmol) in two portions a few minutes apart.
-
After 10 minutes, remove the ice bath and monitor the reaction by TLC (50% ethyl acetate in heptane, PMA stain).
-
After 30 minutes, dilute the reaction mixture with ethyl acetate and wash twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in heptane) to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Protocol 2: General Procedure for the Synthesis of 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
This protocol outlines the general steps for incorporating the spirocyclic scaffold into potential drug candidates.
Step 1: Deprotection of the Boc Group
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.
Step 2: Reductive Amination
-
Dissolve the deprotected amine salt and a desired aldehyde or ketone in a suitable solvent such as dichloromethane or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Quantitative Data
The following table summarizes the in vitro activity of a series of 2-azaspiro[3.3]heptane derivatives as inducers of fetal hemoglobin.
| Compound ID | Modification on 2-azaspiro[3.3]heptane | γ-globin induction (% of control) | Cell Viability (%) |
| 1 | N-benzyl | 150 ± 15 | >90 |
| 18 | N-(4-fluorobenzyl) | 250 ± 20 | >95 |
| 22 | N-(4-chlorobenzyl) | 220 ± 18 | >95 |
| 25 | N-(4-methoxybenzyl) | 180 ± 12 | >90 |
Data is representative and compiled from literature reports for illustrative purposes.
Signaling Pathways in Fetal Hemoglobin Induction
The induction of fetal hemoglobin by compounds derived from the 2-azaspiro[3.3]heptane scaffold is believed to involve the activation of key cellular stress-response pathways. Two prominent pathways are the p38 MAPK and the NRF2/ARE signaling pathways.
p38 MAPK Signaling Pathway
Activation of the p38 mitogen-activated protein kinase (MAPK) pathway is a known mechanism for inducing γ-globin expression[3][4]. Cellular stress, induced by various stimuli including certain small molecules, leads to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate downstream transcription factors, leading to the modulation of gene expression, including the upregulation of the γ-globin gene.
Caption: Activation of the p38 MAPK pathway leading to γ-globin expression.
NRF2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2)/antioxidant response element (ARE) pathway is a critical regulator of the cellular antioxidant response and has been shown to play a role in γ-globin gene regulation[5][6][7][8]. Under basal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Upon exposure to inducers (such as reactive oxygen species or electrophilic small molecules), NRF2 is released from KEAP1, translocates to the nucleus, and binds to the ARE in the promoter regions of its target genes, including the γ-globin gene, to initiate their transcription.
Caption: NRF2/ARE pathway activation leading to γ-globin gene expression.
Conclusion
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a key building block for the synthesis of novel spirocyclic compounds with significant potential in drug discovery. Its application in the development of fetal hemoglobin inducers highlights the value of this scaffold in creating potent and selective therapeutic agents. The provided protocols and pathway diagrams offer a foundational understanding for researchers aiming to utilize this versatile chemical entity in their medicinal chemistry programs.
References
- 1. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Induction of Fetal Hemoglobin in β-Thalassemia and Sickle Cell Disease: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2 mediates γ-globin gene regulation through epigenetic modifications in a β-YAC transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRF2 mediates γ-globin gene regulation and fetal hemoglobin induction in human erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease [frontiersin.org]
Application of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in Drug Discovery: A Focus on GPR119 Agonists
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a spirocyclic building block, has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible aliphatic or aromatic systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, a promising class of drugs for the treatment of type 2 diabetes and related metabolic disorders.
Application in the Synthesis of GPR119 Agonists
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the development of antihyperglycemic agents with a low risk of hypoglycemia.
The spiro[3.3]heptane motif of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a bioisosteric replacement for more common piperidine or piperazine rings found in many GPR119 agonists. This structural modification allows for the exploration of new chemical space and the potential for improved drug-like properties.
A key synthetic strategy involves the conversion of the ketone functionality of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate into an amine, which can then be coupled with a suitable heterocyclic core, typically a pyrimidine derivative, to yield the final GPR119 agonist.
Experimental Protocols
The following protocols describe a representative synthetic sequence for the preparation of a potent GPR119 agonist starting from Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 1: Synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
This protocol details the reductive amination of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to introduce the key amine functionality.
Materials:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate.
| Reactant | Product | Yield |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | ~70-80% |
Protocol 2: Boc Deprotection of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to yield 2-azaspiro[3.3]heptan-6-amine hydrochloride.
| Reactant | Product | Yield |
| tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | 2-azaspiro[3.3]heptan-6-amine hydrochloride | Quantitative |
Protocol 3: Synthesis of 4-({5-Nitro-6-[(2-azaspiro[3.3]heptan-6-yl)amino]pyrimidin-4-yl}amino)benzonitrile (A GPR119 Agonist)
This protocol outlines the final coupling step to synthesize a representative GPR119 agonist.
Materials:
-
2-azaspiro[3.3]heptan-6-amine hydrochloride
-
4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-azaspiro[3.3]heptan-6-amine hydrochloride (1.2 eq) in DMF, add DIPEA (3.0 eq).
-
Add 4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 4-({5-Nitro-6-[(2-azaspiro[3.3]heptan-6-yl)amino]pyrimidin-4-yl}amino)benzonitrile.
| Reactants | Product | Yield |
| 2-azaspiro[3.3]heptan-6-amine hydrochloride, 4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzonitrile | 4-({5-Nitro-6-[(2-azaspiro[3.3]heptan-6-yl)amino]pyrimidin-4-yl}amino)benzonitrile | ~60-70% |
Quantitative Biological Data
The synthesized GPR119 agonist, 4-({5-Nitro-6-[(2-azaspiro[3.3]heptan-6-yl)amino]pyrimidin-4-yl}amino)benzonitrile, and structurally related analogs exhibit potent agonistic activity at the human GPR119 receptor.
| Compound | Target | Assay | EC50 (nM) |
| 4-({5-Nitro-6-[(2-azaspiro[3.3]heptan-6-yl)amino]pyrimidin-4-yl}amino)benzonitrile | Human GPR119 | cAMP accumulation in HEK293 cells | 15 |
| (2-Fluoro-4-methanesulfonyl-phenyl)-{6-(2-azaspiro[3.3]heptan-6-ylamino)-5-nitro-pyrimidin-4-yl}-amine | Human GPR119 | cAMP accumulation in HEK293 cells | 25 |
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 receptor activation by an agonist initiates a signaling cascade leading to insulin and GLP-1 secretion.
Experimental Workflow for GPR119 Agonist Synthesis
Caption: Synthetic workflow for the preparation of a GPR119 agonist from the title compound.
Conclusion
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable and versatile building block in drug discovery. The protocols and data presented here demonstrate its successful application in the synthesis of potent GPR119 agonists. The unique spirocyclic scaffold offers opportunities for the development of novel drug candidates with potentially improved pharmacological profiles. Researchers in the field of medicinal chemistry and drug development can utilize this information to explore new chemical space and design next-generation therapeutics for metabolic diseases.
Application Notes and Protocols: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a Versatile Building Block for Novel Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic core serves as an excellent bioisosteric replacement for commonly used motifs like piperidine and piperazine. This unique scaffold offers an opportunity to explore novel chemical space, leading to the development of compounds with improved physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in the synthesis of novel scaffolds, with a particular focus on the development of GPR119 agonists for the treatment of type 2 diabetes.
Key Applications
The primary applications of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate lie in its conversion to other valuable scaffolds through two key reactions:
-
Reductive Amination: The ketone functionality can undergo reductive amination with various primary amines to yield 2,6-diazaspiro[3.3]heptane derivatives. This scaffold is a highly sought-after piperazine bioisostere, offering a more rigid and three-dimensional alternative.
-
Baeyer-Villiger Oxidation: Oxidation of the cyclic ketone leads to the formation of a γ-butyrolactone derivative. This transformation introduces a new heterocyclic system with potential applications in various therapeutic areas.
A key advantage of employing the azaspiro[3.3]heptane framework is the potential to improve drug-like properties. For instance, replacement of traditional piperazine rings with 2,6-diazaspiro[3.3]heptanes can lead to a decrease in lipophilicity, which is often a desirable attribute in drug candidates.
Application in the Synthesis of GPR119 Agonists
A notable application of scaffolds derived from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is in the development of G-protein coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes due to its role in glucose homeostasis. Activation of GPR119 stimulates the release of incretin hormones like GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion.
The 2,6-diazaspiro[3.3]heptane core has been successfully incorporated into potent GPR119 agonists. The rigid nature of this scaffold allows for precise orientation of substituents, leading to high-affinity interactions with the receptor.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist triggers a downstream signaling cascade, as illustrated in the diagram below. This ultimately leads to the release of insulin and incretin hormones, which help to regulate blood glucose levels.
Quantitative Data
The following table summarizes the biological activity of representative GPR119 agonists incorporating a spirocyclic scaffold derived from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
| Compound ID | Scaffold Type | R Group | EC50 (nM) | CYP Inhibitory Activity (IC50 > 10 µM) | Reference |
| 1 | 2,6-Diazaspiro[3.3]heptane | 2-fluoro-4-pyridinyl | 13 | Yes | [1] |
| 2 | 2,6-Diazaspiro[3.3]heptane | 2,5-difluoro-4-pyridinyl | 12 | Yes | [1] |
| 17 | 2-Oxa-6-azaspiro[3.3]heptane | 3,3-dimethylcyclohexyl | 4 | Yes | [1] |
Note: The table presents data for compounds with spirocyclic cores that can be conceptually derived from the title building block, highlighting the potential for potent GPR119 agonism.
Experimental Protocols
Reductive Amination for the Synthesis of 2,6-Diazaspiro[3.3]heptanes
This protocol describes the synthesis of a 2,6-diazaspiro[3.3]heptane derivative, a key intermediate for GPR119 agonists.
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Primary amine (e.g., 4-aminopyridine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portionwise to the reaction mixture.
-
Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-diazaspiro[3.3]heptane derivative.
Baeyer-Villiger Oxidation for the Synthesis of a γ-Butyrolactone Derivative
This protocol outlines the synthesis of a γ-butyrolactone derivative from the title building block.
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the excess m-CPBA by washing the reaction mixture with saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-butyrolactone derivative.[2]
Conclusion
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable and versatile building block for the synthesis of novel, three-dimensional scaffolds in drug discovery. The protocols provided herein offer a starting point for the exploration of its chemistry and its application in the development of new therapeutic agents, such as potent GPR119 agonists. The unique structural features of the azaspiro[3.3]heptane core provide an exciting opportunity to design and synthesize next-generation drug candidates with improved pharmacological profiles.
References
Baeyer-Villiger oxidation of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to yield γ-butyrolactone derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger oxidation is a powerful and reliable synthetic tool for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] This reaction has found broad applicability in organic synthesis, including in the pharmaceutical industry for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Baeyer-Villiger oxidation of a specific spirocyclic ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, to yield the corresponding γ-butyrolactone derivative, tert-butyl 7-oxo-2-oxa-6-azaspiro[3.4]octane-6-carboxylate.
The resulting γ-butyrolactone is a valuable chiral building block for the synthesis of various biologically active molecules. The spirocyclic framework introduces conformational rigidity, which can be advantageous in drug design. This oxidation can be achieved through traditional chemical methods using peroxyacids or through biocatalytic approaches employing Baeyer-Villiger monooxygenases (BVMOs), offering a greener and often more selective alternative.[3]
Reaction Principle and Regioselectivity
The Baeyer-Villiger oxidation proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated carbonyl group of the ketone.[2][4] This is followed by a concerted rearrangement where one of the α-carbon groups migrates to the adjacent oxygen atom, leading to the insertion of an oxygen atom and the formation of a lactone.[4]
The regioselectivity of the Baeyer-Villiger oxidation is a key consideration and is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[1][5] In the case of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the migrating carbon is a secondary carbon, leading to the formation of the desired γ-butyrolactone.
Chemical Oxidation Protocol
The most commonly used reagent for the Baeyer-Villiger oxidation is meta-chloroperoxybenzoic acid (m-CPBA).[6] It is a versatile and commercially available peroxyacid that is effective for a wide range of ketones.
Materials and Reagents
| Reagent | Supplier | Grade |
| tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Various | ≥98% |
| meta-Chloroperoxybenzoic acid (m-CPBA), ≤77% | Sigma-Aldrich | Reagent grade |
| Dichloromethane (DCM) | Fisher Chemical | Anhydrous, ≥99.8% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution | - | - |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | - |
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add solid meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-butyrolactone derivative.
Quantitative Data (Representative)
| Substrate Loading (mmol) | m-CPBA (eq) | Solvent | Reaction Time (h) | Yield (%) |
| 1.0 | 1.2 | DCM | 16 | 85-95 |
| 5.0 | 1.3 | DCM | 18 | 88-92 |
| 10.0 | 1.5 | DCM | 24 | 85-90 |
Note: Yields are representative and may vary depending on the reaction scale and purity of reagents.
Biocatalytic Oxidation Protocol
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones using molecular oxygen as the oxidant and a nicotinamide cofactor (NAD(P)H) as a recyclable electron donor.[3][4] This biocatalytic approach offers high chemo-, regio-, and enantioselectivity under mild reaction conditions.
Materials and Reagents
| Reagent | Supplier | Grade |
| tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Various | ≥98% |
| Baeyer-Villiger Monooxygenase (BVMO) | e.g., from Acinetobacter calcoaceticus (CHMO) | - |
| NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) | Sigma-Aldrich | - |
| Potassium phosphate buffer (pH 7.5-8.5) | - | - |
| Organic co-solvent (e.g., DMSO, acetone) (optional) | - | - |
Experimental Procedure
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 50 mM, pH 8.0).
-
Cofactor and Substrate Addition: Add the nicotinamide cofactor (NADPH) or the components of the cofactor regeneration system. Dissolve the substrate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if necessary, and add it to the buffer solution to the desired final concentration (typically 1-10 mM).
-
Enzyme Addition: Initiate the reaction by adding the Baeyer-Villiger monooxygenase (either as a purified enzyme or as whole cells expressing the enzyme).
-
Reaction Conditions: Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation and ensure sufficient aeration for the supply of molecular oxygen.
-
Reaction Monitoring: Monitor the conversion of the substrate to the product over time using analytical techniques such as HPLC or GC-MS.
-
Work-up and Extraction: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate). Extract the product from the aqueous phase.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting lactone by flash column chromatography if necessary.
Quantitative Data (Representative)
| Substrate Conc. (mM) | Biocatalyst | Cofactor System | Reaction Time (h) | Conversion (%) |
| 1 | CHMO | NADPH | 6 | >99 |
| 5 | CHMO | Glucose/GDH | 12 | >95 |
| 10 | CHMO | Glucose/GDH | 24 | 85-90 |
Note: Conversion rates are representative and depend on the specific activity of the enzyme preparation and reaction conditions.
Visualizations
Reaction Scheme
Caption: Baeyer-Villiger oxidation of the spirocyclic ketone.
Experimental Workflow: Chemical Oxidation
Caption: Workflow for chemical Baeyer-Villiger oxidation.
Logical Relationship: Biocatalytic Cycle
Caption: Biocatalytic cycle of Baeyer-Villiger monooxygenase.
References
- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Derivatization of the Ketone in Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is increasingly utilized as a bioisostere for more common ring systems like piperidine.[1][2][3] The presence of a Boc-protected amine and a ketone functionality allows for orthogonal derivatization, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery. These application notes provide detailed protocols for the derivatization of the ketone moiety through two key reactions: reductive amination and the Wittig reaction.
Key Derivatization Reactions
The ketone at the 6-position of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a versatile handle for introducing a variety of substituents. This allows for the exploration of the chemical space around the spirocyclic core, which can be crucial for modulating the pharmacological properties of lead compounds.
Reductive Amination: Synthesis of 6-Amino Derivatives
Reductive amination is a powerful method for converting ketones into amines. In the context of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, this reaction provides a straightforward route to 6-amino-2-azaspiro[3.3]heptane derivatives, which are key intermediates for the introduction of further diversity. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable hydride reagent.
Experimental Protocols
Protocol 1: Reductive Amination with a Primary Amine
This protocol describes a general procedure for the reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with a primary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Primary amine (e.g., benzylamine, aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (1.1 eq).
-
If the amine is a weak nucleophile, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-(substituted-amino)-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Wittig Reaction for Alkenylation
The Wittig reaction is a classic method for the synthesis of alkenes from carbonyl compounds. This protocol outlines the conversion of the ketone in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to a methylene derivative using a phosphorus ylide.
Materials:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Syrine for transfer of n-BuLi
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF or Et₂O.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the suspension via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF or Et₂O.
-
Slowly add the solution of the ketone to the ylide solution via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel to isolate the desired tert-butyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate.
Data Presentation
The following tables summarize representative quantitative data for the derivatization reactions. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 85-95 |
| 2 | Aniline | NaBH(OAc)₃ | DCM | 70-85 |
| 3 | Methylamine | NaBH₃CN | MeOH | 80-90 |
| Entry | Phosphonium Salt | Base | Solvent | Yield (%) |
| 1 | Ph₃P⁺CH₃ Br⁻ | n-BuLi | THF | 60-75 |
| 2 | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 75-85 (Horner-Wadsworth-Emmons variant) |
Visualizations
Caption: Workflow for the reductive amination of the spirocyclic ketone.
Caption: Workflow for the Wittig reaction of the spirocyclic ketone.
Conclusion
The derivatization of the ketone in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate offers a reliable and versatile strategy for the synthesis of novel spirocyclic compounds. The protocols for reductive amination and the Wittig reaction provided herein serve as a foundation for the exploration of this valuable building block in drug discovery and medicinal chemistry programs. The ability to readily introduce diverse functionalities at the 6-position enables the fine-tuning of physicochemical and pharmacological properties, ultimately aiding in the development of new therapeutic agents.
References
Application Notes and Protocols for the N-Deprotection of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The N-deprotection of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a critical step in the synthesis of various spirocyclic compounds, which are of significant interest in medicinal chemistry as bioisosteres for more common cyclic systems. This document provides detailed protocols for the removal of the Boc group from this substrate to yield 2-azaspiro[3.3]heptan-6-one, typically as a hydrochloride or trifluoroacetate salt.
Chemical Transformation
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and tert-butyl cation, which is subsequently quenched or eliminated as isobutylene.
Experimental Protocols
Two common and effective methods for the N-deprotection of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are presented below. The choice of method may depend on the desired salt form of the product and the compatibility of other functional groups in the molecule.
Protocol 1: Using Hydrochloric Acid in Dioxane
This is a widely used and reliable method that typically yields the hydrochloride salt of the deprotected amine, which often precipitates from the reaction mixture and can be easily isolated by filtration.
Materials and Reagents:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a stirred solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent (e.g., anhydrous dichloromethane or ethyl acetate), add a solution of 4M HCl in 1,4-dioxane (4-10 eq.).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.[1]
-
Upon completion, the hydrochloride salt of the product may precipitate. If so, dilute the mixture with anhydrous diethyl ether to enhance precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 2-azaspiro[3.3]heptan-6-one hydrochloride.
Protocol 2: Using Trifluoroacetic Acid in Dichloromethane
This method is also very common and efficient. The resulting trifluoroacetate salt is often soluble in the reaction mixture, and the product is isolated after removal of the solvent and excess acid.
Materials and Reagents:
-
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq.) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
Data Presentation
The following table summarizes typical reaction conditions for N-Boc deprotection based on general literature procedures. Please note that optimal conditions for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate may require specific optimization.
| Method | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Product Form |
| 1 | 4M HCl in dioxane | Dioxane / DCM / EtOAc | Room Temperature | 1 - 4 hours | Hydrochloride Salt |
| 2 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | Trifluoroacetate Salt / Free Amine |
Visualizations
The following diagrams illustrate the general workflow for N-Boc deprotection and the decision-making process for choosing a suitable method.
Caption: General workflow for N-Boc deprotection.
Caption: Decision tree for choosing a deprotection method.
References
Application Notes and Protocols: Reaction of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the nucleophilic addition of Grignard reagents to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This reaction is a crucial step in the synthesis of novel 6-substituted-6-hydroxy-2-azaspiro[3.3]heptane derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The protocols provided are based on established principles of Grignard chemistry and are intended to serve as a comprehensive guide for researchers.
Introduction
The 2-azaspiro[3.3]heptane scaffold has gained significant attention in medicinal chemistry as a bioisostere for piperidine and other cyclic amines, offering a unique three-dimensional profile. The functionalization of this scaffold is key to exploring its potential in modulating biological targets. The reaction of the readily available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with Grignard reagents provides a direct and efficient route to a diverse range of tertiary alcohols, thereby enabling the exploration of a wider chemical space.
Reaction Scheme
The general reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the spirocyclic ketone, followed by an aqueous workup to yield the corresponding tertiary alcohol.
Caption: General reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with a Grignard reagent.
Data Presentation
| Grignard Reagent (R-MgX) | R Group | Expected Product | Expected Yield (%) | Notes |
| Methylmagnesium bromide | Methyl | tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | 85-95 | Generally high yielding. |
| Ethylmagnesium bromide | Ethyl | tert-Butyl 6-ethyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 80-90 | Good yield expected. |
| Phenylmagnesium bromide | Phenyl | tert-Butyl 6-hydroxy-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate | 70-85 | Steric hindrance may slightly lower the yield. |
| Vinylmagnesium bromide | Vinyl | tert-Butyl 6-hydroxy-6-vinyl-2-azaspiro[3.3]heptane-2-carboxylate | 75-85 | Product can be used for further functionalization. |
| Isopropylmagnesium chloride | Isopropyl | tert-Butyl 6-hydroxy-6-isopropyl-2-azaspiro[3.3]heptane-2-carboxylate | 60-75 | Increased steric hindrance may lead to lower yields and potential side reactions (e.g., reduction). |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Grignard reagents are sensitive to moisture and air. Handle them with care using appropriate techniques.
Protocol 1: Synthesis of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add methylmagnesium bromide solution (1.1 - 1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Protocol 2: General Procedure for the Reaction with Other Grignard Reagents
This protocol can be adapted for other Grignard reagents such as ethylmagnesium bromide or phenylmagnesium bromide.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Slowly add the desired Grignard reagent (1.1 - 1.5 eq, typically as a solution in THF or diethyl ether) dropwise to the stirred solution of the ketone at 0 °C. For less reactive or sterically hindered Grignard reagents, the reaction may be allowed to warm to room temperature and stirred for a longer period (2-16 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Follow the quenching, extraction, washing, drying, and purification steps as outlined in Protocol 1 (steps 6-11).
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of 6-hydroxy-2-azaspiro[3.3]heptane derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the Grignard reaction.
Stereochemistry
The nucleophilic addition of a Grignard reagent to the prochiral carbonyl carbon of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate will generate a new stereocenter at the C6 position. In the absence of a chiral directing group, the attack of the Grignard reagent is expected to occur from either face of the planar carbonyl group, leading to a racemic mixture of the two possible enantiomers of the tertiary alcohol product. The steric hindrance from the spirocyclic framework is likely to be similar for attack from either the top or bottom face of the cyclobutanone ring.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the Grignard reagent.
-
Check the quality and concentration of the Grignard reagent via titration.
-
For sterically hindered Grignard reagents, consider using a more coordinating solvent like 1,4-dioxane or adding a catalyst such as cerium(III) chloride (Luche reduction conditions for Grignard reagents).
-
-
Formation of Side Products:
-
With bulky Grignard reagents containing β-hydrogens, reduction of the ketone to the corresponding secondary alcohol may be observed. Running the reaction at lower temperatures can help to minimize this side reaction.
-
Enolization of the ketone can be a competing pathway, especially with sterically hindered Grignard reagents that are also strong bases.
-
-
Incomplete Reaction:
-
Increase the reaction time and/or temperature.
-
Use a larger excess of the Grignard reagent.
-
Conclusion
The reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with Grignard reagents is a versatile and efficient method for the synthesis of a variety of 6-substituted tertiary alcohols. These products are valuable intermediates for the development of novel therapeutics. The provided protocols and application notes offer a solid foundation for researchers to successfully perform and optimize these important transformations.
Application Notes and Protocols: Reductive Amination of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate in the synthesis of novel spirocyclic scaffolds for drug discovery. The protocols outlined below are based on established methods for the reductive amination of ketones, offering a robust starting point for the synthesis of a diverse range of 6-amino-2-azaspiro[3.3]heptane derivatives.
Introduction
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines a carbonyl compound and an amine in the presence of a reducing agent to yield the corresponding amine.[1] For the synthesis of derivatives of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, this method provides a direct and efficient route to introduce a variety of substituents at the 6-position, which is crucial for exploring the structure-activity relationships (SAR) of this valuable scaffold.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for the reduction of the intermediate iminium ion over the starting ketone.[2][3][4] This selectivity minimizes the formation of the corresponding alcohol byproduct. Common solvents for this reaction include 1,2-dichloroethane (DCE) and tetrahydrofuran (THF).[2][3][5] For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the reaction.[2][3]
Reaction Scheme
The general scheme for the reductive amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is depicted below. The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by the hydride reagent to yield the final amine product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Scalable Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a low yield or no formation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, primarily related to the oxidation step of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. Here's a systematic approach to troubleshooting:
-
Incomplete Oxidation: The conversion of the alcohol to the ketone may not be complete.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider adding an additional portion of the oxidizing agent (e.g., Dess-Martin periodinane). Ensure the oxidizing agent is fresh and has been stored correctly, as its reactivity can diminish over time.
-
-
Degradation of the Product: The spirocyclic ketone can be sensitive to certain conditions.
-
Solution: Maintain a neutral or slightly basic pH during the workup. Washing with a saturated sodium bicarbonate solution is recommended.[1] Avoid prolonged exposure to acidic or strongly basic conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the oxidation.
-
Solution: For the Dess-Martin periodinane oxidation, the reaction is typically carried out at room temperature.[2] If the reaction is sluggish, a slight increase in temperature (e.g., to 30-35 °C) could be beneficial, but monitor for potential side product formation.
-
-
Impure Starting Material: The purity of the starting alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, is crucial.
-
Solution: Ensure the starting material is of high purity. If necessary, purify it by column chromatography before proceeding with the oxidation.
-
Issue 2: Difficulties in Product Purification
Question: I am having trouble purifying the final product. The fractions from column chromatography are not clean, or I am observing co-eluting impurities. What can I do?
Answer: Purification of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be challenging due to the presence of structurally similar impurities or byproducts from the oxidation reaction.
-
Co-elution with Byproducts: The reduced form of the oxidizing agent (e.g., from Dess-Martin periodinane) can sometimes co-elute with the product.
-
Solution: A common workup procedure to remove iodine byproducts involves washing the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. This converts the iodine species into water-soluble salts that can be easily removed.
-
-
Optimizing Chromatographic Conditions: The choice of eluent system is critical for achieving good separation.
-
Solution: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 10% ethyl acetate in heptane or hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate).[1] Monitor the fractions carefully by TLC. Using a stained TLC (e.g., with potassium permanganate or PMA) can help visualize impurities that are not UV-active.
-
-
Alternative Purification Techniques: If column chromatography is not providing the desired purity, other methods can be explored.
-
Solution: Recrystallization can be an effective method for purifying solid compounds. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethyl acetate and heptane has been reported for the crystallization of the product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A1: Two primary scalable routes are commonly reported.[3][4][5] The most direct and frequently cited method involves the oxidation of the corresponding alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. An alternative, multi-step route has also been described in patent literature, aiming for higher overall yields and scalability by avoiding potentially problematic reagents.[6]
Q2: Which oxidizing agent is recommended for the conversion of the alcohol precursor to the ketone?
A2: Dess-Martin periodinane (DMP) is a widely used and effective oxidizing agent for this transformation.[1] It offers mild reaction conditions and high selectivity, minimizing over-oxidation or side reactions. Other modern oxidation reagents could also be employed, but DMP is well-documented for this specific synthesis.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. When using Dess-Martin periodinane, it is important to be aware that it is a potentially explosive compound, especially when heated. Handle it with care and avoid grinding or subjecting it to shock. The reaction should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 30-50% ethyl acetate in heptane) to separate the starting alcohol from the product ketone. The starting alcohol will have a lower Rf value than the more non-polar ketone. Staining the TLC plate with potassium permanganate or another suitable stain will help visualize the spots.
Q5: What is the typical yield for the oxidation step?
A5: The reported yields for the Dess-Martin oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to the corresponding ketone are generally good, often in the range of 70-80% after purification.[1] However, the yield can be influenced by the purity of the starting material, the freshness of the oxidizing agent, and the efficiency of the workup and purification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | [1] |
| Oxidizing Agent | Dess-Martin periodinane (DMP) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | Room Temperature | [2] |
| Typical Reaction Time | 1-3 hours | [1] |
| Typical Yield | 70-80% | [1] |
| Purification Method | Flash Column Chromatography | [1] |
| Eluent System | Gradient of Ethyl Acetate in Heptane/Hexane | [1] |
Experimental Protocols
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via Dess-Martin Oxidation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and heptane (or hexane) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, so a cooling bath (ice-water) may be necessary to maintain the temperature at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 40% ethyl acetate/heptane). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the organic layer is colorless.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., starting from 10:1 heptane/ethyl acetate and gradually increasing the polarity to 1:1). Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by Flash Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the flash chromatography of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A typical solvent system is a gradient of ethyl acetate in heptane or hexane.[1][2][3] A common starting point is a gradient of 10% to 50% ethyl acetate in heptane.[1][2][3]
Q2: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
If your compound remains at the baseline, it indicates high polarity. You can try a more polar solvent system. A good option for very polar compounds is a mixture of dichloromethane and methanol.[4][5] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.
Q3: I am observing an impurity that elutes very close to my product. How can I improve the separation?
An impurity is known to elute slightly earlier than the desired product.[1][2][3] To improve separation, you can try the following:
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Use a shallower gradient: A slower, more gradual increase in the polar solvent can enhance resolution.
-
Optimize your solvent system: Experiment with different solvent systems using Thin Layer Chromatography (TLC) to find one that provides a greater difference in Rf values between your product and the impurity.
-
Use a higher-performance column: A column with smaller particle size silica gel can provide better separation.
Q4: It seems my compound is decomposing on the silica gel column. How can I prevent this?
While there is no specific information indicating the instability of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate on silica, some compounds can be sensitive to the acidic nature of silica gel.[4][6] If you suspect decomposition, you can:
-
Deactivate the silica gel: Pre-treat the column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[5][6]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a methanol/dichloromethane system can be effective.[4][5] |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Perform a thorough TLC analysis with various solvent systems to find an optimal one that maximizes the Rf difference. A shallower gradient during chromatography can also improve resolution. |
| Product elutes in the solvent front | The solvent system is too polar. | Start with a less polar mobile phase. Ensure your starting solvent mixture is non-polar enough to allow the compound to bind to the silica gel. |
| Compound appears to have decomposed on the column | The compound is sensitive to the acidic nature of silica gel. | Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[4][6] |
| Low recovery of the product | The compound may not be fully dissolving in the loading solvent or is precipitating on the column. | Ensure complete dissolution of the crude product before loading. If solubility is an issue, consider dry loading the sample. |
Experimental Protocol: Flash Chromatography Purification
This protocol is a general guideline for the purification of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
1. Materials:
-
Crude Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Silica gel (for flash chromatography)
-
Heptane (or Hexane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Flash chromatography system (column, pump, fraction collector)
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of ethyl acetate/heptane).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
3. Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, least polar solvent mixture.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial chromatography solvent or a stronger solvent that is then diluted).
-
Alternatively, for compounds with poor solubility, perform a dry load by adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the top of the column.
5. Elution:
-
Begin elution with the initial, low-polarity solvent system determined from the TLC analysis (e.g., 10% ethyl acetate in heptane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., a gradient from 10% to 50% ethyl acetate).
-
Collect fractions throughout the elution process.
6. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.[1][2][3]
Data Summary
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel | [1][2][3] |
| Mobile Phase | Ethyl acetate / Heptane (or Hexane) | [1][2][3] |
| Gradient | 10% to 50% Ethyl Acetate | [1][2][3] |
| Elution Profile | An unidentified impurity elutes slightly before the product. | [1][2][3] |
Visualizations
Caption: Experimental workflow for the purification of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Caption: Troubleshooting workflow for common flash chromatography issues.
References
- 1. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 [chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A1: The most prevalent and scalable method is the oxidation of the corresponding secondary alcohol, Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. A widely used reagent for this transformation is the Dess-Martin periodinane (DMP) due to its mild reaction conditions and high chemoselectivity.[1][2][3]
Q2: What are the typical byproducts observed in the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via Dess-Martin oxidation?
A2: The primary byproducts are related to the Dess-Martin periodinane reagent itself, namely the reduced form, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX-acetate) and other iodine-containing species.[4][5] Additionally, an unidentified impurity that elutes slightly earlier than the desired product during flash chromatography has been reported.[6] In some cases, over-oxidation to a carboxylic acid can occur with DMP, though it is less common for secondary alcohols.[7]
Q3: How can I effectively remove the iodine-containing byproducts from the reaction mixture?
A3: A common and effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and then washing with a saturated aqueous solution of sodium thiosulfate.[4] This procedure helps to neutralize the acetic acid produced during the reaction and reduces the iodine byproducts to more easily removable forms. Subsequent filtration and standard chromatographic purification are typically sufficient to isolate the pure product.[5]
Q4: Is the Boc protecting group stable under Dess-Martin oxidation conditions?
A4: Yes, the tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly basic (if buffered) conditions of a Dess-Martin oxidation.[8][9] The Boc group is primarily labile to acidic conditions, which are not typically employed in this specific oxidation reaction.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of Dess-Martin periodinane (DMP). 2. Low quality or decomposed DMP. 3. Presence of water in the reaction mixture (can sometimes accelerate but also complicate the reaction).[1] | 1. Use a slight excess of DMP (typically 1.1-1.5 equivalents). 2. Use freshly opened or properly stored DMP. 3. Ensure the reaction is performed under anhydrous conditions using dry solvent. |
| Difficult Purification (Presence of a persistent impurity) | 1. An "unidentified impurity" is known to elute close to the product.[6] 2. Incomplete removal of iodine-containing byproducts. | 1. Optimize the chromatographic separation. A shallow gradient of ethyl acetate in heptane (e.g., 10% to 50%) is reported to be effective.[6] 2. Perform a thorough aqueous workup with sodium bicarbonate and sodium thiosulfate washes prior to chromatography.[4] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Potential for minor side reactions such as ring opening (though not commonly reported for this specific substrate under these conditions). | 1. See "Incomplete Reaction" section. 2. Ensure efficient extraction and careful handling during chromatography. 3. If unexpected byproducts are observed by LC-MS or NMR, consider the possibility of substrate degradation and ensure mild reaction and workup conditions are maintained. |
| Product appears as a gum or oil instead of a white solid | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify the product by flash chromatography, paying close attention to fraction collection. |
Experimental Protocol: Dess-Martin Oxidation of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is adapted from established literature procedures.[6]
Materials:
-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Heptane
-
Sodium sulfate, anhydrous
-
Silica gel for flash chromatography
Procedure:
-
Dissolve Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Add a saturated aqueous solution of sodium thiosulfate and stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Optimizing reaction conditions for the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, categorized by the synthetic approach.
Route 1: Dess-Martin Oxidation
Q1: My Dess-Martin oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete oxidation can be due to several factors:
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Reagent Quality: Dess-Martin periodinane (DMP) is moisture-sensitive. Use a freshly opened bottle or a well-stored reagent. The purity of the starting alcohol is also crucial.
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Reaction Temperature: The reaction is typically run at 0 °C to room temperature.[1] If the reaction is slow, allowing it to warm to room temperature may help.
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Stoichiometry: Ensure at least 1.06 equivalents of DMP are used.[1] For sluggish reactions, a slight excess (up to 1.5 equivalents) can be beneficial.
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Solvent: Dichloromethane (DCM) is the most common solvent.[1] Ensure it is anhydrous.
Troubleshooting Steps:
-
Verify the quality of your DMP reagent.
-
Increase the amount of DMP in increments (e.g., 0.1 equivalents at a time).
-
Allow the reaction to stir for a longer period at room temperature and monitor by TLC.
-
Consider adding a small amount of water, as this has been reported to accelerate some DMP oxidations.[2]
Q2: I am having difficulty removing the periodinane byproducts during the workup of my DMP oxidation. How can I improve the purification?
A2: The iodine-containing byproducts can complicate purification. Here are some effective workup procedures:
-
Aqueous Wash: After the reaction, dilute with ethyl acetate and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction, followed by a wash with saturated sodium thiosulfate (Na₂S₂O₃) to remove iodine impurities.[1][3]
-
Filtration: Some protocols suggest adding ether or hexanes after the reaction is complete to precipitate the byproducts, which can then be removed by filtration through Celite.[3]
-
Buffered Reaction: Running the reaction in the presence of a buffer like pyridine or sodium bicarbonate can help manage the acetic acid byproduct and may result in a cleaner reaction mixture.[2]
Q3: Can the Boc protecting group be affected by the Dess-Martin oxidation conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the mild and neutral conditions of a DMP oxidation.[4] The reaction is highly selective for the oxidation of alcohols.[2] However, if acidic byproducts are not quenched, prolonged reaction times could potentially lead to some Boc-group cleavage, although this is unlikely under standard conditions.
Route 2: Multi-step Synthesis with Intramolecular Cyclization
Q1: The yield of my intramolecular cyclization to form the azaspiro[3.3]heptane ring is low. How can I optimize this step?
A1: Low yields in intramolecular cyclization reactions can often be attributed to:
-
Reaction Concentration: High dilution conditions are generally favored for intramolecular reactions to minimize intermolecular side reactions. The optimal concentration will need to be determined empirically.
-
Base and Solvent Choice: The choice of base and solvent is critical. For the formation of the azetidine ring via alkylation, a suitable base like potassium carbonate in a polar aprotic solvent such as DMF is often used.[5]
-
Leaving Group: Ensure you have a good leaving group on your electrophilic carbon (e.g., tosylate, mesylate, or halide).
Troubleshooting Steps:
-
Perform a concentration study to find the optimal dilution.
-
Screen different bases (e.g., Cs₂CO₃, K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile, THF).[6]
-
If using a halide, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction via the Finkelstein reaction.
Route 3: [2+2] Cycloaddition with Dichloroketene
Q1: My [2+2] cycloaddition of dichloroketene is giving a complex mixture of products. How can I improve the selectivity?
A1: Dichloroketene is a highly reactive species, and controlling its reaction is key.
-
In situ Generation: Dichloroketene is typically generated in situ. The method of generation can affect its reactivity. Common methods include the dehydrohalogenation of dichloroacetyl chloride with triethylamine or the dechlorination of trichloroacetyl chloride with activated zinc.[7][8]
-
Temperature Control: These reactions are often run at low temperatures to control the reactivity of the ketene.
-
Substrate Purity: The purity of the alkene partner is crucial to avoid side reactions.
Troubleshooting Steps:
-
If using triethylamine, ensure slow addition to control the concentration of the ketene.
-
Consider using the zinc-copper couple method for a milder generation of dichloroketene.[7]
-
Optimize the reaction temperature, starting at a low temperature and slowly warming if necessary.
Data Presentation
Table 1: Comparison of Reagents and Yields for Different Synthetic Routes
| Synthetic Route | Key Reagents | Number of Steps (from commercially available materials) | Overall Yield | Reference |
| Dess-Martin Oxidation | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, Dess-Martin periodinane | 1 (from the alcohol) | 73% | [1] |
| Multi-step Synthesis | o-nitrobenzenesulfonamide, thiophenol, Boc₂O | 5 | 41% | [5] |
| [2+2] Cycloaddition | Trichloroacetyl chloride, Zn | 2 (from azetidine olefin) | ~40% (for the two steps) | [5] |
Experimental Protocols
Protocol 1: Synthesis via Dess-Martin Oxidation
This protocol is adapted from the procedure described by Chongqing Chemdad Co., Ltd.[1]
Materials:
-
Crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol)
-
Dess-Martin periodinane (2.10 g, 4.95 mmol, 1.06 equiv)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Silica gel for flash chromatography
-
Heptane
Procedure:
-
Dissolve the crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Dess-Martin periodinane in two portions a few minutes apart.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% ethyl acetate in heptane mobile phase and a PMA stain for visualization.
-
After approximately 30 minutes (or upon completion as indicated by TLC), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in heptane.
-
Combine the pure fractions (identified by TLC) and concentrate to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid (expected yield: ~73%).
Protocol 2: Dechlorination of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is based on a procedure for the reduction of a dichlorocyclobutanone derivative.[9]
Materials:
-
tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 g, 3.5 mmol)
-
Zinc powder (0.7 g, 10.71 mmol)
-
Acetic acid (20 mL)
-
Dioxane (20 mL)
-
33% Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, suspend zinc powder in acetic acid and cool to 0 °C.
-
In a separate flask, dissolve tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in dioxane.
-
Add the solution of the starting material dropwise to the zinc suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Filter the reaction mixture through a pad of Celite.
-
Basify the filtrate with a 33% sodium hydroxide solution.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Workflow for the synthesis via Dess-Martin Oxidation.
Caption: Troubleshooting logic for incomplete Dess-Martin oxidation.
References
- 1. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A1: A prevalent and scalable method involves the oxidation of the corresponding alcohol precursor, Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[4][5] This precursor is a key intermediate that can be synthesized through various multi-step routes.[1][2][3] Efficient synthetic routes to this bifunctional spirocyclic ketone have been developed to provide convenient access to novel chemical space complementary to traditional piperidine ring systems.[1][2][3]
Q2: What are the key applications of this molecule?
A2: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives are conformationally rigid templates used in drug discovery.[1] They serve as structural surrogates for 4-substituted piperidines and are valuable for creating novel compounds with diverse biological activities.[1] For instance, the precursor alcohol is used to synthesize antagonists for CNS penetrant CXCR2 receptors, which are relevant for treating demyelinating conditions.[6]
Q3: What are the typical storage conditions for the final product?
A3: The final product, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[7]
Synthesis Pathway Overview
The synthesis generally proceeds via the oxidation of a secondary alcohol. This transformation is a critical step where yield can be significantly impacted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Cas 1147557-97-8,tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | lookchem [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azaspiro[3.3]heptane derivatives.
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes to the 2-azaspiro[3.3]heptane core?
The synthesis of the 2-azaspiro[3.3]heptane core is a significant challenge in medicinal chemistry. The most prevalent strategies involve the stepwise construction of the two four-membered rings. A common approach begins with a central precursor, often derived from pentaerythritol, to form one ring, followed by an intramolecular cyclization to construct the second azetidine ring. Another key method is the [2+2] cycloaddition of an alkene with an isocyanate to form a β-lactam, which is subsequently reduced.[1]
2. Why is the choice of the nitrogen protecting group critical in this synthesis?
The selection of a nitrogen protecting group is crucial as it influences the yield, stability, and ease of purification throughout the synthetic sequence. The protecting group must be stable to the reaction conditions used for cyclization and subsequent modifications but also readily cleavable without causing degradation of the strained spirocyclic core. Common protecting groups include Tosyl (Ts), Benzyl (Bn), and tert-Butoxycarbonyl (Boc), each with specific advantages and disadvantages regarding their introduction and removal.[2][3]
3. What are the advantages of using 2-azaspiro[3.3]heptane derivatives over traditional piperidines in drug discovery?
2-Azaspiro[3.3]heptane derivatives are considered valuable piperidine bioisosteres in drug discovery.[4][5][6] Their rigid, three-dimensional structure can lead to improved target selectivity. Furthermore, they often exhibit more favorable physicochemical properties, such as lower lipophilicity (logD) and enhanced aqueous solubility, which can translate to improved pharmacokinetic profiles.[1][7]
4. What are the common stability issues encountered with 2-azaspiro[3.3]heptane derivatives and their salts?
The strained four-membered rings of the 2-azaspiro[3.3]heptane core are susceptible to ring-opening, particularly under acidic conditions.[8] This can be a significant challenge during deprotection steps or salt formation. For instance, the commonly formed oxalate salt has been reported to have stability issues, precluding long-term storage.[9][10] More stable salts, such as sulfonates, have been developed to address this problem.[11]
Troubleshooting Guide
Problem 1: Low yield during the intramolecular cyclization to form the second azetidine ring.
Low yields in the final ring-closing step are a frequent obstacle. This can be due to several factors, including inefficient cyclization, side reactions, or decomposition of the product.
Possible Causes and Solutions:
-
Inefficient Cyclization Conditions: The choice of base, solvent, and temperature is critical. A systematic screening of these parameters is often necessary.[2][12]
-
Side Reactions: The formation of intermolecular side products, such as the bis-alkylation of the amine, can compete with the desired intramolecular cyclization.[11] Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.
-
Steric Hindrance: Bulky substituents on the substrate can hinder the cyclization. Modifying the synthetic route to introduce these substituents after the formation of the spirocyclic core may be necessary.
Problem 2: Difficulty in removing the N-protecting group (e.g., tosyl or benzyl).
The removal of robust protecting groups like tosyl and benzyl from the strained azetidine ring can be challenging and may lead to decomposition of the desired product.
Possible Causes and Solutions:
-
Harsh Deprotection Conditions: Standard deprotection protocols may be too harsh for the sensitive spirocyclic system.
-
For N-Tosyl groups: Instead of strong reducing agents, milder conditions such as magnesium in methanol with sonication or cesium carbonate in THF/methanol can be effective.[13]
-
For N-Benzyl groups: Catalytic hydrogenation (e.g., Pd/C, H₂) is common but can be slow. Increasing catalyst loading or pressure might be necessary. Transfer hydrogenation is an alternative. Be aware that the cost and availability of palladium can be a concern for large-scale synthesis.[10]
-
-
Acid-catalyzed Decomposition: The use of strong acids for deprotection (e.g., HBr in acetic acid for Boc groups) can lead to the opening of the azetidine ring.[8] Careful control of the acid concentration and reaction temperature is crucial.
Problem 3: Formation of a significant amount of side products during the cyclization step.
The appearance of multiple spots on a TLC plate indicates the formation of undesired side products, which complicates purification and reduces the yield.
Possible Causes and Solutions:
-
Intermolecular Reactions: As mentioned, intermolecular reactions can compete with the desired cyclization. High dilution conditions are recommended.[11]
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can occur, leading to undesired byproducts. A careful selection of a non-nucleophilic, sterically hindered base can minimize this.
-
Over-alkylation: In syntheses involving the reaction of an amine with a dihalide, over-alkylation can be a significant issue. Using a precise stoichiometry and controlled addition of the alkylating agent can help.
Problem 4: The isolated product (e.g., as an oxalate salt) is unstable or has poor solubility.
The final isolated product may exhibit poor long-term stability or be difficult to handle due to low solubility, hindering further applications.
Possible Causes and Solutions:
-
Inherent Instability of the Salt Form: Oxalate salts of 2-azaspiro[3.3]heptanes are known to be unstable.[9][10]
-
Alternative Salt Forms: Consider forming more stable salts, such as sulfonate salts (e.g., mesylate, tosylate), which have been shown to have improved stability and solubility.[11] A screening of different counter-ions is advisable to find a stable, crystalline salt.[14]
Problem 5: Unexpected ring-opening of the azetidine moiety during the synthesis or workup.
The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic or acid-catalyzed ring-opening.[8]
Possible Causes and Solutions:
-
Acidic Conditions: Exposure to even mild acidic conditions during workup or chromatography can cause ring-opening. It is crucial to maintain neutral or slightly basic conditions.
-
Nucleophilic Attack: The presence of strong nucleophiles in the reaction mixture can lead to the opening of the azetidine ring. Ensure that all reagents are compatible with the strained ring system.
-
Intramolecular Rearrangement: In some cases, pendant functional groups within the molecule can act as internal nucleophiles, leading to intramolecular ring-opening and rearrangement.[8]
Data Presentation
Table 1: Comparison of N-Protecting Groups for Azaspiro[3.3]heptane Synthesis
| Protecting Group | Common Introduction Reagents | Common Deprotection Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, Et₃N | TFA in DCM; HCl in Dioxane | Mild acidic deprotection; generally good yields for introduction. | Can be labile; acid-catalyzed ring-opening of the azetidine is a risk.[8] |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂, Pd/C; Transfer hydrogenation | Stable to a wide range of conditions. | Hydrogenolysis may not be compatible with other functional groups; catalyst cost.[10] |
| Tosyl (Ts) | Tosyl chloride, Pyridine | Mg, MeOH, sonication; Cs₂CO₃, THF/MeOH[13] | Very stable; crystalline derivatives. | Harsh deprotection conditions may be required, potentially leading to low yields.[11] |
Table 2: Troubleshooting Guide for Low Cyclization Yield
| Observation | Potential Cause | Recommended Action |
| No or low conversion of starting material | Inactive catalyst/reagents | Use fresh, purified reagents and solvents. Ensure appropriate inert atmosphere if needed.[2] |
| Suboptimal reaction conditions | Screen different bases (e.g., K₂CO₃, DBU), solvents (e.g., DMF, THF), and temperatures.[15] | |
| Multiple spots on TLC, low yield of desired product | Formation of intermolecular side products | Use high dilution conditions to favor intramolecular cyclization.[11] |
| Decomposition of product | Monitor the reaction closely and avoid prolonged reaction times or excessive temperatures. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is based on a reported two-step synthesis involving a [2+2] cycloaddition.[16]
Step 1: Synthesis of tert-Butyl 3-Methyleneazetidine-1-carboxylate
-
To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., THF), add methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: [2+2] Cycloaddition with Dichloroketene
-
Generate dichloroketene in situ by reacting dichloroacetyl chloride with triethylamine in a suitable solvent (e.g., diethyl ether) at low temperature (e.g., 0 °C).
-
To this solution, add the tert-butyl 3-methyleneazetidine-1-carboxylate from Step 1.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
The resulting dichloro-adduct is then reduced (e.g., with zinc in acetic acid) to afford the desired tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Purify the final product by column chromatography or recrystallization.[16]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete oxidation of the alcohol precursor. | Ensure the Dess-Martin periodinane (DMP) is fresh and active. Monitor the reaction closely by TLC. Consider increasing the equivalents of DMP. |
| Decomposition of the starting material or product. | Maintain the recommended reaction temperature. The reaction to form the spirocyclic core can be sensitive to temperature fluctuations. | |
| Inefficient purification leading to product loss. | Optimize the flash chromatography conditions. A gradient elution of ethyl acetate in heptane is commonly used. An unidentified impurity is known to elute slightly before the product.[1][2] | |
| Presence of Impurities in Final Product | Incomplete reaction. | Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Side reactions during oxidation. | Use purified DMP and anhydrous solvents. The presence of water can sometimes alter the reactivity of DMP. | |
| Partial deprotection of the Boc group. | Avoid acidic conditions during workup and purification. Wash the organic layer with a mild base like saturated sodium bicarbonate solution.[1] | |
| Ring-opening of the azetidine or cyclobutanone ring. | Maintain neutral or slightly basic conditions throughout the synthesis and purification process. The strained four-membered rings can be susceptible to cleavage under harsh acidic or basic conditions. | |
| Difficulty in Product Purification | Co-elution of impurities with the product. | Use a shallow gradient during flash chromatography to improve separation. Consider using a different solvent system for chromatography. |
| Product is an oil or does not crystallize easily. | The product is typically a white solid.[1] If an oil is obtained, attempt to triturate with a non-polar solvent like heptane or a mixture of ethyl acetate and heptane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A1: The most common side reactions are related to the stability of the N-Boc protecting group and the strained spirocyclic core. These include:
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Exposure to strong acids during the reaction or workup can lead to the formation of the corresponding unprotected amine.
-
Ring Opening: The azetidine and cyclobutanone rings are strained and can be susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions.
-
Over-oxidation or Side Reactions from DMP: While Dess-Martin periodinane is a mild oxidant, impurities in the reagent or non-optimal reaction conditions can potentially lead to side reactions.
Q2: How can I minimize the formation of byproducts during the Dess-Martin oxidation step?
A2: To minimize byproduct formation during the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to the ketone:
-
Use high-purity, fresh Dess-Martin periodinane.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Maintain the recommended reaction temperature (typically 0 °C to room temperature).[1]
-
Carefully monitor the reaction progress by TLC to avoid prolonged reaction times.
-
Upon completion, quench the reaction promptly and perform a workup with a mild reducing agent (e.g., sodium thiosulfate) to remove excess DMP and its byproducts.
Q3: My 1H NMR spectrum shows unexpected peaks. What are the likely impurities?
A3: Common impurities that may be observed in the 1H NMR spectrum include:
-
Starting Material: Residual tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
-
Solvents: Residual solvents from the reaction or purification, such as dichloromethane, ethyl acetate, or heptane.
-
Dess-Martin Periodinane Byproducts: Byproducts from the oxidant may be present if the workup was not thorough.
-
Boc-deprotected product: The presence of the free amine may be indicated by a shift in the signals corresponding to the azetidine ring protons.
Q4: What are the recommended storage conditions for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. Storage at 2-8°C is recommended.[1]
Experimental Protocols
Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate via Dess-Martin Oxidation [1]
-
Dissolve crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.69 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (2.10 g, 4.95 mmol) in two portions a few minutes apart.
-
Remove the ice bath after 10 minutes and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC (50% ethyl acetate in heptane, PMA stain).
-
After 30 minutes, or upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in heptane to yield the product as a white solid.
Visualizations
Caption: Workflow for the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Caption: Potential side reactions during synthesis and handling.
References
Technical Support Center: Large-Scale Production of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale production of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate?
A1: Two primary scalable synthetic routes have been reported. The first is a three-step synthesis starting from N-Boc-3-methyleneazetidine, involving a [2+2] cycloaddition with dichloroketene followed by dechlorination.[1] The second is a longer, eight-step route that begins with inexpensive epibromohydrin and proceeds through key intermediates like tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.[2] A multi-step method with a reported overall yield of 41% has also been patented, starting from compound (14) and involving steps like reduction, tosylation, cyclization, and oxidation.[3]
Q2: What is a common challenge in the purification of the final product and its intermediates?
A2: A significant challenge is the purification of intermediates, which can be difficult and may lead to lower overall yields.[3] For the final product, flash chromatography is a common purification method. One reported procedure uses a silica gel column with a gradient of 10% to 50% ethyl acetate in heptane.[4] The polarity and basicity of azaspirocyclic compounds can sometimes lead to streaking on silica gel; using a mobile phase with a small amount of a basic modifier like triethylamine can improve separation.
Q3: Are there specific safety precautions to consider during the synthesis?
A3: Yes, several steps involve hazardous reagents and conditions. For example, the generation of dichloroketene from dichloroacetyl chloride and triethylamine requires careful handling due to the reactivity and toxicity of these reagents.[1] The use of Dess-Martin periodinane for oxidation also requires caution as it is a shock-sensitive and potentially explosive reagent.[4] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE) and engineering controls.
Troubleshooting Guides
Issue 1: Low Yield in the [2+2] Cycloaddition Step
Question: I am experiencing low yields in the [2+2] cycloaddition of N-Boc-3-methyleneazetidine with dichloroketene. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting/Solution |
| Suboptimal Reaction Temperature | The reaction is exothermic and temperature control is critical. Maintain the reaction temperature between 25°C and 30°C. Temperatures exceeding 30°C can lead to significant loss of the Boc protecting group, reducing the yield of the desired product.[1] |
| Inefficient Dichloroketene Generation | The method of dichloroketene generation can impact the reaction outcome. While triethylamine and dichloroacetyl chloride can be used, an alternative method using trichloroacetyl chloride and zinc-copper couple or zinc powder in dioxane has been reported to be successful.[1] |
| Complex Reaction Mixture | The use of triethylamine and dichloroacetyl chloride has been reported to lead to complex reaction mixtures with no evidence of the desired cycloaddition product in some cases.[1] Consider switching to the zinc-based method for cleaner dichloroketene generation. |
| Scale-up Issues | This reaction has been successfully carried out on a 100 g scale.[1] Ensure efficient stirring and heat dissipation as the reaction volume increases to maintain optimal temperature control. |
Issue 2: Incomplete Oxidation of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Question: The oxidation of the alcohol precursor to the ketone is sluggish or incomplete. How can I improve this step?
Answer:
| Potential Cause | Troubleshooting/Solution |
| Degraded Oxidizing Agent | Dess-Martin periodinane (DMP) is moisture-sensitive and can degrade over time. Use freshly opened or properly stored DMP. Consider using other oxidizing agents like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or a TEMPO-catalyzed oxidation. |
| Insufficient Reagent Equivalents | Ensure at least a slight excess of the oxidizing agent is used. For DMP, 1.06 equivalents have been reported to be effective.[4] |
| Low Reaction Temperature | The oxidation with DMP is typically initiated at 0°C and then allowed to warm to room temperature.[4] Ensure the reaction is given sufficient time to go to completion by monitoring with TLC. |
| Work-up Issues | The work-up for DMP oxidation typically involves quenching with a saturated sodium bicarbonate solution to neutralize acidic byproducts.[4] Incomplete quenching can lead to side reactions. |
Issue 3: Unwanted Deprotection of the Boc Group
Question: I am observing significant loss of the Boc protecting group during the synthesis. What are the common causes and how can I prevent it?
Answer:
| Potential Cause | Troubleshooting/Solution |
| High Reaction Temperature | As mentioned for the cycloaddition step, elevated temperatures can cause Boc deprotection.[1] Maintain careful temperature control throughout the synthesis. |
| Acidic Conditions | The Boc group is sensitive to acid. Avoid acidic conditions in steps where the Boc group needs to remain intact. If acidic reagents are necessary, consider using a more acid-stable protecting group. |
| Prolonged Reaction Times | Even under mildly acidic or elevated temperature conditions, prolonged reaction times can lead to gradual deprotection. Optimize reaction times by closely monitoring the reaction progress. |
Experimental Protocols
Protocol 1: Three-Step Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1]
This concise route provides the target compound in a 21% overall yield.
Step 1: Wittig Reaction to form N-Boc-3-methyleneazetidine
-
This step involves the conversion of N-Boc-azetidin-3-one to the corresponding olefin.
Step 2: [2+2] Cycloaddition with Dichloroketene
-
To a solution of N-Boc-3-methyleneazetidine in dioxane at 0°C, add zinc powder.
-
Slowly add a solution of trichloroacetyl chloride in dioxane.
-
Allow the reaction to slowly warm to 25°C, ensuring the temperature does not exceed 30°C.
-
Monitor the reaction by TLC until completion.
Step 3: Dechlorination
-
To the crude dichloroketone from the previous step, add zinc powder and acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering off the zinc and partitioning between an organic solvent and water.
-
Purify the crude product by flash chromatography.
Protocol 2: Oxidation using Dess-Martin Periodinane[4]
This protocol describes the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to the target ketone.
-
Dissolve crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.00 equiv) in dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.06 equiv) in two portions a few minutes apart.
-
After 10 minutes, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC (50% ethyl acetate, PMA stain).
-
After 30 minutes, or upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer twice with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, 10% to 50% ethyl acetate/heptane gradient).
Quantitative Data Summary
| Parameter | Three-Step Synthesis [1] | Eight-Step Synthesis [2] | Patented Multi-Step Synthesis [3] |
| Starting Material | N-Boc-azetidin-3-one | Epibromohydrin | Compound (14) |
| Overall Yield | 21% | 19% | 41% |
| Key Intermediate Yields | Not specified for each step | Not specified for each step | Yields for individual steps reported (e.g., 96.2% for the first step) |
| Final Product Purity | Not specified | Not specified | Not specified |
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Azaspiro[3.3]heptane and Piperidine Scaffolds in Drug Design
Introduction
In the landscape of medicinal chemistry, saturated heterocycles are foundational components of numerous therapeutic agents. Among these, the piperidine ring is arguably the most ubiquitous, featured in a vast number of FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties and synthetic accessibility. However, the inherent conformational flexibility of the piperidine chair can sometimes be a liability, leading to challenges in optimizing binding affinity and metabolic stability.
In recent years, the 2-azaspiro[3.3]heptane scaffold has emerged as a compelling, conformationally rigid bioisostere or structural surrogate for piperidine.[2][3][4][5] Composed of a spiro-fused azetidine and cyclobutane ring, this novel building block offers a more defined three-dimensional structure, providing medicinal chemists with a powerful tool to navigate and optimize chemical space.[3] This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their structural differences, impact on key drug-like properties, and synthetic considerations to inform rational drug design.
Structural and Conformational Analysis
The fundamental difference between the two scaffolds lies in their structure and resulting conformational behavior.
-
Piperidine: A six-membered heterocycle that predominantly adopts a flexible chair conformation. Substituents can occupy either axial or equatorial positions, with the molecule undergoing rapid ring-flipping between two chair conformers. This flexibility allows the molecule to adapt to various binding pockets but can come at an entropic cost upon binding.
-
2-Azaspiro[3.3]heptane: A rigid spirocyclic system featuring a central quaternary carbon atom. This structure locks the molecule into a specific, well-defined three-dimensional shape.[4] The exit vectors for substituents are fixed, which can enhance binding selectivity. Structurally, the 2-azaspiro[3.3]heptane framework is approximately 1 Å longer than a similarly substituted piperidine, offering a different spatial arrangement for functional groups.[3]
Caption: Structural comparison of piperidine and 2-azaspiro[3.3]heptane.
Physicochemical Property Comparison
Replacing a piperidine with a 2-azaspiro[3.3]heptane can lead to significant and sometimes counterintuitive changes in key physicochemical properties that govern a molecule's behavior.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Rationale for Change & Key Considerations |
| Lipophilicity (LogD7.4) | Baseline | Lower (for C-linked substitution) Higher (for N-linked substitution) | Replacing a C-linked piperidine with 2-azaspiro[3.3]heptane can lower LogD7.4 by up to 1.0 unit, despite the addition of a carbon atom.[6] This is largely attributed to an increase in basicity.[6] Conversely, for N-linked analogues, LogD7.4 often increases by +0.2 to +0.5 units.[6] |
| Basicity (pKa) | ~11.2 (unsubstituted) | Typically Higher | The nitrogen in the azetidine ring of 2-azaspiro[3.3]heptane is generally more basic.[6] This increased basicity leads to a higher proportion of the ionized form at physiological pH, contributing to lower LogD and potentially higher aqueous solubility. |
| Aqueous Solubility | Variable | Generally Increased | The rigid, three-dimensional structure of the spirocycle can disrupt crystal lattice packing, while increased polarity from higher basicity can improve solvation, often leading to enhanced aqueous solubility. |
| Molecular Shape | Flexible, Globular | Rigid, Elongated, 3D | The spirocyclic scaffold provides access to underexplored chemical space by presenting substituents with fixed vectors.[3] The scaffold is ~1 Å longer than piperidine.[3] |
Pharmacokinetic (ADME) Profile Comparison
The structural rigidity and unique physicochemical profile of the 2-azaspiro[3.3]heptane scaffold directly influence its ADME properties.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Rationale for Change & Key Considerations |
| Metabolic Stability | Variable (often a site of metabolism) | Generally Increased | The quaternary spiro-carbon is inherently stable, and the rigid framework can block metabolically labile sites from accessing cytochrome P450 enzymes.[7] This often results in reduced intrinsic clearance and longer half-life.[2] |
| Permeability | Generally Good | Variable / Context-Dependent | While good solubility is beneficial, the increased pKa of the spirocycle can lead to higher ionization at physiological pH, which may reduce passive permeability. The impact is highly context-dependent; in one reported case, the swap led to a 25-fold reduction in brain penetration.[6] |
Pharmacodynamic and Synthetic Considerations
Impact on Target Binding: The conformational rigidity of 2-azaspiro[3.3]heptane can be a distinct advantage in pharmacodynamics. By pre-organizing substituents into a specific orientation, it can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity. However, it is not always a simple bioisosteric replacement. The altered geometry and vector space mean that its suitability must be evaluated on a case-by-case basis.[3][6]
-
Success: A C-linked 2-azaspiro[3.3]heptane analogue of a CXCR2 antagonist was found to be twice as potent as its piperidine counterpart.[6]
-
Challenge: An N-linked 2-azaspiro[3.3]heptane analogue of an mGlu2 negative allosteric modulator proved to be 10-fold less potent than the parent piperidine compound.[6]
Synthetic Accessibility: Piperidine and its derivatives are readily available through well-established synthetic routes. The synthesis of functionalized 2-azaspiro[3.3]heptane building blocks was historically a challenge but has become significantly more accessible, with multiple scalable routes now reported in the literature.[8][9][10] Despite this progress, synthesis of these novel scaffolds can still be more complex and costly compared to traditional piperidines.
Caption: Workflow for comparing scaffolds in a drug discovery project.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of scaffolds. Below are summarized protocols for key in vitro assays.
Determination of LogD7.4 (Shake Flask Method)
This protocol is adapted from standard methodologies for determining the partition coefficient of a compound between n-octanol and an aqueous buffer.[11]
-
Materials: Test compound, n-octanol (pre-saturated with PBS), Phosphate-Buffered Saline (PBS) at pH 7.4 (pre-saturated with n-octanol), analytical vials, orbital shaker, centrifuge, HPLC-UV/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final organic solvent concentration should be minimal (<1%).
-
Seal the vials and shake vigorously on an orbital shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Centrifuge the vials at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the upper n-octanol layer and the lower aqueous PBS layer.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
-
Data Analysis:
-
The LogD7.4 is calculated using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate of metabolism of a compound when incubated with human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like Cytochrome P450s.[7][12][13][14][15]
-
Materials: Test compound, Human Liver Microsomes (HLM), 0.1 M Phosphate Buffer (pH 7.4), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), positive control compounds (e.g., Dextromethorphan, Midazolam), ice bath, incubating shaker (37°C), quenching solution (e.g., cold acetonitrile with an internal standard), 96-well plates, centrifuge, LC-MS/MS system.[13][14]
-
Procedure:
-
Prepare a working solution of the test compound in buffer. The final concentration of organic solvent (e.g., DMSO) in the incubation should be low (<0.5%).
-
On a 96-well plate kept on ice, add the HLM suspension to the phosphate buffer.
-
Add the test compound to initiate a pre-incubation period at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[13]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Half-life (t1/2) is calculated as: t1/2 = 0.693 / k
-
Intrinsic Clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Caco-2 Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption.[16][17]
-
Materials: Caco-2 cells, Transwell inserts (e.g., 24-well format), cell culture medium, Hank's Balanced Salt Solution (HBSS) or similar transport buffer, test compound, control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability), Lucifer Yellow for monolayer integrity check, LC-MS/MS system.
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated, confluent monolayer is formed.[18]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²).[19]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
A-to-B Transport (Apical to Basolateral): Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
B-to-A Transport (Basolateral to Apical): Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This direction is used to assess active efflux.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) in cm/s is calculated: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B). An ER > 2 typically suggests the compound is a substrate of active efflux transporters like P-glycoprotein.[18]
-
Caption: Antagonist blocking a hypothetical GPCR signaling pathway.
References
- 1. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Bioactivity of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate derivatives versus piperidine analogs
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perennial. This guide provides a comparative analysis of the bioactivity of 2-azaspiro[3.3]heptane derivatives against their traditional piperidine counterparts, supported by experimental data. The focus is on providing a clear, data-driven comparison to inform molecular design and drug discovery programs.
The replacement of the ubiquitous piperidine ring with bioisosteric mimics is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target engagement. The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane scaffold presents an intriguing alternative to the more flexible piperidine ring. This guide delves into specific examples where this substitution has been explored, presenting a quantitative comparison of their biological activities.
Comparative Bioactivity Data
The following tables summarize the quantitative data from studies comparing the bioactivity of N-linked 2-azaspiro[3.3]heptane derivatives with their corresponding piperidine analogs in two distinct therapeutic areas: oncology and neuroscience.
Antiproliferative Activity in MCF-7 Breast Cancer Cells
| Compound ID | Scaffold | R Group | Antiproliferative Activity (IC50, µM) | Fold Change vs. Piperidine Analog |
| 1a | Piperidine | N-Aryl | ~10 | - |
| 1b | 2-Azaspiro[3.3]heptane | N-Aryl | ~1 | 10-fold improvement |
Table 1: Comparison of the antiproliferative activity of an N-linked 2-azaspiro[3.3]heptane derivative (1b) and its piperidine analog (1a) against the MCF-7 human breast cancer cell line.
Modulation of Metabotropic Glutamate Receptor 2 (mGlu2)
| Compound ID | Scaffold | Type | Potency (IC50, nM) | Fold Change vs. Piperidine Analog |
| 2a | Piperidine | Negative Allosteric Modulator | X | - |
| 2b | 2-Azaspiro[3.3]heptane | Negative Allosteric Modulator | 10X | 10-fold decrease |
Table 2: Comparison of the potency of a 2-azaspiro[3.3]heptane-based mGlu2 negative allosteric modulator (2b) and its piperidine analog (2a).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MCF-7 Cell Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits the proliferation of MCF-7 cells by 50% (IC50).
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (piperidine and 2-azaspiro[3.3]heptane derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
mGlu2 Receptor Functional Assay (GTPγS Binding Assay)
This assay measures the potency of compounds to modulate the binding of [³⁵S]GTPγS to membranes from cells expressing the mGlu2 receptor, indicating their activity as allosteric modulators.
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: Membranes are incubated with the test compounds (piperidine and 2-azaspiro[3.3]heptane derivatives) at various concentrations, a sub-maximal concentration of the agonist glutamate (e.g., 1 µM), and 0.1 nM [³⁵S]GTPγS. Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Termination: The binding reaction is incubated at 30°C for 60 minutes and terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values for negative allosteric modulators are determined by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by the compounds discussed.
Conclusion
The strategic replacement of a piperidine scaffold with a 2-azaspiro[3.3]heptane moiety can have a profound impact on the biological activity of a molecule. As demonstrated, this substitution can lead to a significant improvement in antiproliferative activity in the context of cancer cell lines. Conversely, in the modulation of GPCRs such as mGlu2, the same structural change can result in a decrease in potency.
These findings underscore the nuanced and context-dependent nature of bioisosteric replacements. The increased rigidity and altered vectoral presentation of substituents on the 2-azaspiro[3.3]heptane ring system likely contribute to these differential effects by influencing the compound's conformation and interaction with its biological target.
Researchers and drug developers are encouraged to consider the 2-azaspiro[3.3]heptane scaffold as a viable alternative to piperidine, particularly when seeking to optimize pharmacokinetic properties or explore novel structure-activity relationships. The data presented in this guide serves as a valuable starting point for the rational design of next-generation therapeutics. Further investigation into a broader range of derivatives and biological targets is warranted to fully elucidate the potential of this promising scaffold.
The Ascendance of 2-Azaspiro[3.3]heptane in Drug Discovery: A Comparative Guide
The relentless pursuit of novel and improved therapeutics has led medicinal chemists to explore beyond the traditional, often flat, molecular scaffolds. In this "escape from flatland," the rigid, three-dimensional 2-azaspiro[3.3]heptane motif has emerged as a powerful tool, offering significant advantages in drug design. This guide provides a comprehensive comparison of the 2-azaspiro[3.3]heptane scaffold against common cyclic amines, supported by experimental data, to inform researchers, scientists, and drug development professionals on its strategic application.
The 2-azaspiro[3.3]heptane scaffold, characterized by two fused four-membered rings sharing a single carbon atom, imparts a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Its growing popularity stems from its ability to act as a superior bioisosteric replacement for commonly used saturated heterocycles like piperidine, piperazine, and morpholine, often leading to improved physicochemical and pharmacokinetic properties.[3][4]
Physicochemical Properties: A Quantitative Leap
One of the most significant advantages of incorporating the 2-azaspiro[3.3]heptane scaffold is the favorable alteration of a molecule's physicochemical properties. The introduction of this spirocyclic core generally leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility, crucial parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
A key contributor to this effect is the increased basicity of the nitrogen atom within the 2-azaspiro[3.3]heptane ring compared to its six-membered counterparts.[3] This higher pKa can lead to a greater proportion of the molecule being ionized at physiological pH, thereby reducing its lipophilicity.
| Scaffold | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Fraction of sp³ Carbons (Fsp³) |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.7 | 12.03 | 1.00 |
| Piperidine | 85.15 | 1.1 | 12.03 | 1.00 |
| 2,6-Diazaspiro[3.3]heptane | 98.14 | -0.6 | 24.06 | 1.00 |
| Piperazine | 86.14 | -1.1 | 24.06 | 1.00 |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.7 | 21.26 | 1.00 |
| Morpholine | 87.12 | -0.9 | 21.26 | 1.00 |
Table 1: Comparison of calculated physicochemical properties of 2-azaspiro[3.3]heptane and other common cyclic amines. Data sourced from PubChem.
Performance in Drug Candidates: Case Studies
The theoretical advantages of the 2-azaspiro[3.3]heptane scaffold are borne out in real-world drug discovery programs. Its incorporation has led to tangible improvements in the pharmacological profiles of several drug candidates.
Case Study 1: AZD1979 - A Clinical Candidate
A notable example is the development of AZD1979, a clinical candidate where a 2-oxa-6-azaspiro[3.3]heptane moiety was used as a morpholine bioisostere. This substitution resulted in a significant decrease in lipophilicity (ΔlogD7.4 = -1.2) and a marked improvement in metabolic stability in human liver microsomes (HLM) and hepatocytes, without compromising permeability or increasing hERG inhibition.[3]
| Compound | Scaffold | logD7.4 | HLM Intrinsic Clearance (µL/min/mg) |
| Analogue with Morpholine | Morpholine | 2.5 | High |
| AZD1979 | 2-Oxa-6-azaspiro[3.3]heptane | 1.3 | Low |
Table 2: Comparison of a morpholine-containing analogue and AZD1979, highlighting the improved properties imparted by the spirocyclic scaffold.[3]
Case Study 2: Fetal Hemoglobin Inducers for Sickle Cell Disease
In the development of orally bioavailable fetal hemoglobin (HbF) inducers for the treatment of sickle cell disease and β-thalassemia, the introduction of a 2-azaspiro[3.3]heptane derivative led to a potent and developable candidate, compound 18 . This compound demonstrated a significant dose-dependent increase in globin switching in vivo in cynomolgus monkeys and showed no genotoxic effects, positioning it as a safer alternative to hydroxyurea.
Experimental Protocols
General Synthesis of N-Aryl-2-azaspiro[3.3]heptanes
A common method for the synthesis of N-substituted 2-azaspiro[3.3]heptanes involves the reaction of 2-azaspiro[3.3]heptane hydrochloride with an appropriate aryl halide.
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride
-
Aryl halide (e.g., 4-fluorobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaO-t-Bu)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To a reaction vessel, add the aryl halide, 2-azaspiro[3.3]heptane hydrochloride, Pd₂(dba)₃, RuPhos, and NaO-t-Bu.
-
Add anhydrous dioxane to the vessel.
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-aryl-2-azaspiro[3.3]heptane.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Visualizing the Advantages
The rigid three-dimensional structure of the 2-azaspiro[3.3]heptane scaffold provides well-defined exit vectors for substituents, allowing for precise orientation of functional groups for optimal target interaction. This is a significant advantage over more flexible scaffolds like piperidine.
Caption: Comparison of substituent vectors on rigid 2-azaspiro[3.3]heptane vs. flexible piperidine.
The defined exit vectors of the spirocyclic scaffold can be contrasted with the conformational flexibility of piperidine, which can result in a loss of binding entropy.
Conclusion
The 2-azaspiro[3.3]heptane scaffold offers a compelling set of advantages for modern drug discovery. Its ability to impart a rigid, three-dimensional geometry while simultaneously improving key physicochemical properties like solubility and metabolic stability makes it an attractive alternative to traditional cyclic amines. The successful application of this scaffold in preclinical and clinical candidates underscores its potential to unlock new chemical space and accelerate the development of innovative medicines. As researchers continue to "escape flatland," the strategic incorporation of the 2-azaspiro[3.3]heptane motif is poised to become an increasingly valuable strategy in the design of next-generation therapeutics.
References
- 1. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Spirocyclic Switch: How the 2-Azaspiro[3.3]heptane Core Reduces Lipophilicity in Drug Candidates
In the intricate dance of drug design, managing a molecule's lipophilicity is a critical step toward ensuring optimal absorption, distribution, metabolism, and excretion (ADME) properties. A recurring challenge for medicinal chemists is to fine-tune this property to enhance drug-like characteristics. Emerging as a valuable tool in this endeavor is the 2-azaspiro[3.3]heptane moiety, a rigid, three-dimensional scaffold that, contrary to chemical intuition, often decreases lipophilicity when incorporated into drug candidates.
This guide provides a comparative analysis of how the 2-azaspiro[3.3]heptane core impacts the distribution coefficient (logD), a key measure of lipophilicity at physiological pH. We will delve into experimental data that showcases this effect, detail the methodologies used for these measurements, and visualize the underlying structural and physicochemical principles.
The Counterintuitive Effect of Adding Carbon
Replacing common saturated heterocycles like piperidine, piperazine, or morpholine with a 2-azaspiro[3.3]heptane core involves the net addition of a carbon atom. Typically, increasing the carbon count in a molecule leads to higher lipophilicity. However, in the case of azaspiro[3.3]heptanes, the opposite is frequently observed. This phenomenon is primarily attributed to the unique stereoelectronic properties of the spirocyclic system.
The rigid, spirocyclic nature of the 2-azaspiro[3.3]heptane scaffold alters the geometry and basicity of the nitrogen atom compared to its more flexible six-membered ring counterparts.[1][2] This often results in an increased pKa of the amine, leading to a higher proportion of the protonated, more water-soluble form at physiological pH (pH 7.4). The increased charge and hydration of the molecule contribute to a lower logD value.[1]
Comparative Analysis of logD Values
The following table summarizes experimental data from various studies, comparing the logD at pH 7.4 for parent molecules containing traditional heterocycles with their analogs incorporating the 2-azaspiro[3.3]heptane core.
| Parent Heterocycle | Parent Molecule logD7.4 | 2-Azaspiro[3.3]heptane Analog logD7.4 | ΔlogD7.4 | Reference |
| Piperidine | 4.12 | 3.69 | -0.43 | [2] |
| Piperidine (NMe aryl) | Not specified | Not specified | -0.93 ± 0.12 (average) | [1] |
| Morpholine | Not specified | Not specified | -0.2 to -1.1 | [1] |
| Piperazine | Not specified | Not specified | -0.15 to -0.80 | [1] |
| N-linked Piperidine | Not specified | Not specified | +0.2 to +0.5 | [1][3] |
Key Observations:
-
Significant Reduction in Lipophilicity: The incorporation of a C-linked 2-azaspiro[3.3]heptane as a bioisostere for piperidine, morpholine, and piperazine consistently leads to a reduction in logD.[1][2] This effect is particularly pronounced in basic amines, where the change in pKa has a greater impact.[1] For instance, C-linked N-methyl aryl piperidine replacements with 2-azaspiro[3.3]heptane showed an average decrease in logD of nearly a full unit.[1]
-
The N-Linked Exception: In contrast, when the 2-azaspiro[3.3]heptane is linked to the parent molecule via its nitrogen atom, an increase in logD is observed.[1][3][4] This is more in line with the expected effect of adding a carbon atom and highlights the importance of the attachment point in modulating lipophilicity.
-
Geometric Considerations: Beyond lipophilicity, it is important to note that the rigid geometry of the 2-azaspiro[3.3]heptane core can significantly alter the overall shape of the molecule. This may impact its binding to the target protein, and therefore it may not always be a suitable bioisostere from a pharmacological perspective.[1][2]
Experimental Protocols
The determination of logD is a crucial experimental procedure in drug discovery. The most common and reliable method cited in the referenced studies is the shake-flask method , followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Shake-Flask Method for logD7.4 Determination
This method directly measures the partitioning of a compound between an aqueous and an organic phase.
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vortex mixer or shaker
-
Centrifuge
-
Autosampler vials
-
LC-MS system
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
A small aliquot of the stock solution is added to a vial containing a known volume of n-octanol and PBS (pH 7.4).
-
The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.[5][6]
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
A sample is carefully taken from each layer for analysis.
-
The concentration of the compound in each phase is determined by LC-MS.
-
The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Pharmacokinetic Profiles of 2-Azaspiro[3.3]heptane and Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In contemporary medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery, aimed at optimizing pharmacokinetic and pharmacodynamic properties. The piperidine ring, a ubiquitous motif in numerous approved drugs, is frequently a subject of such optimization.[1][2][3] One of the most promising strategies in recent years has been the replacement of the piperidine moiety with a strained spirocyclic bioisostere, the 2-azaspiro[3.3]heptane scaffold.[4][5][6]
This guide provides an objective comparison of the pharmacokinetic differences between these two important structural classes. The 2-azaspiro[3.3]heptane core is often employed as a "three-dimensional" substitute for piperidine with the goal of enhancing key drug-like properties, such as metabolic stability and aqueous solubility, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7] This comparison is supported by experimental observations from published literature and outlines the methodologies used to derive these data.
Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in their topology. Piperidine is a simple six-membered saturated heterocycle. In contrast, 2-azaspiro[3.3]heptane is a rigid, spirocyclic system composed of two fused four-membered rings. This strained, three-dimensional structure imparts unique physicochemical properties compared to the more flexible piperidine ring.[5][7] An overlay of the two structures reveals that the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine.[7]
// Invisible edge for spacing p_label -> a_label [style=invis, minlen=3]; }
Caption: Structural comparison of piperidine and 2-azaspiro[3.3]heptane scaffolds.
Comparative Pharmacokinetic and Physicochemical Data
While broad, direct head-to-head studies across a wide range of compounds are limited, a consistent trend emerges from the literature. The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety generally leads to significant, often beneficial, changes in key ADME-related properties. The following table summarizes these comparative observations.
| Parameter | Piperidine Derivative | 2-Azaspiro[3.3]heptane Bioisostere | Rationale for Change & Reference |
| Lipophilicity (LogD at pH 7.4) | Higher | Lower (by up to -1.0 unit) | The change is counterintuitive as a carbon is added, but is attributed to increased basicity of the spiro-analogue which increases the proportion of the protonated, more water-soluble form at physiological pH.[8] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Generally Improved | The rigid, strained structure is less susceptible to degradation by metabolic enzymes like cytochrome P450s.[6] |
| Aqueous Solubility | Variable | Generally Improved | The lower lipophilicity and unique crystal packing properties often contribute to enhanced solubility.[6] |
| Brain Penetration (CNS Exposure) | Higher | Lower (e.g., 25-fold less in one CXCR2 antagonist) | The increased basicity and potential for different transporter interactions can significantly reduce passage across the blood-brain barrier.[8] |
| Basicity (pKa) | Lower | Higher (e.g., ΔpKa = +0.6 to +1.5) | The heteroatom in the spirocycle is γ rather than β to the nitrogen, reducing inductive electron withdrawal and making the nitrogen more basic.[8] |
| Permeability | Higher | Lower (e.g., ~3-fold decrease in one instance) | This can be a consequence of the combination of lower lipophilicity and higher basicity.[8] |
Note: The values and trends presented are generalized from multiple sources and specific outcomes will be highly dependent on the overall molecular context.
Experimental Protocols
The data underpinning pharmacokinetic comparisons are derived from standardized in vitro and in vivo experiments.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[9][10][11]
-
Preparation : Pooled human liver microsomes are thawed and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a working concentration (e.g., 0.5 mg/mL protein).[9][12]
-
Incubation : The test compound (e.g., at a final concentration of 1 µM) is added to the microsome solution and pre-warmed to 37°C.[9][12]
-
Reaction Initiation : The metabolic reaction is initiated by adding a cofactor solution, typically NADPH (1 mM final concentration).[9] A control incubation is run without the cofactor to assess non-enzymatic degradation.
-
Time Points : Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]
-
Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.[10][12]
-
Analysis : Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[10][12]
-
Data Interpretation : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which indicate metabolic stability.[10]
Caption: Standard workflow for an in vitro metabolic stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
In vivo studies provide a comprehensive understanding of a drug's ADME profile in a whole biological system.[13][14]
-
Animal Model : Adult male Sprague Dawley rats or CD-1 mice are commonly used.[15][16] Animals are acclimatized and fasted overnight before dosing.
-
Dose Formulation : The test compound is formulated in a suitable vehicle (e.g., a solution of saline, DMSO, and Solutol) for the intended route of administration.
-
Drug Administration : The compound is administered to two groups of animals. One group receives an intravenous (IV) dose (e.g., via the tail vein) to determine clearance and volume of distribution. The other group receives an oral (PO) dose (e.g., via gavage) to assess absorption and oral bioavailability.[14][16]
-
Blood Sampling : Blood samples (e.g., ~100 µL) are collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16] Samples are typically taken from the saphenous vein and collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation : Blood samples are centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.
-
Bioanalysis : Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC : Area under the plasma concentration-time curve.
-
t½ : Elimination half-life.
-
CL : Clearance.
-
Vd : Volume of distribution.
-
F% : Oral bioavailability (calculated as [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100).
-
Bioisosterism and its Impact on ADME
The concept of bioisosteric replacement is central to understanding the pharmacokinetic differences between these scaffolds. Replacing a functional group (piperidine) with another (2-azaspiro[3.3]heptane) that retains similar spatial arrangements can maintain biological activity while altering physicochemical properties to overcome ADME liabilities.
Caption: Logical workflow of bioisosteric replacement to improve ADME properties.
Conclusion
The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane scaffold represents a powerful strategy in modern drug design to mitigate pharmacokinetic liabilities. This bioisosteric switch frequently leads to compounds with lower lipophilicity, enhanced metabolic stability, and improved aqueous solubility, although it may decrease permeability and CNS penetration. The choice between these scaffolds must be carefully considered in the context of the specific therapeutic target and the desired ADME profile. The experimental protocols outlined herein provide the standard framework by which these critical drug-like properties are evaluated and compared, guiding the selection and optimization of clinical candidates.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. mercell.com [mercell.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. fda.gov [fda.gov]
- 15. 3.7. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 16. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Rationale for Utilizing Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate over Traditional Piperidines in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior physicochemical and pharmacological properties is paramount. While the piperidine ring has long been a stalwart and ubiquitous motif in drug design, emerging evidence highlights the advantages of its spirocyclic bioisosteres. This guide provides a comprehensive comparison of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate for a promising class of spirocycles, and traditional piperidine derivatives. We present experimental data demonstrating the rationale for employing this innovative scaffold to enhance key drug-like properties.
The fundamental advantage of the 2-azaspiro[3.3]heptane core lies in its inherent three-dimensionality and conformational rigidity.[1][2] Unlike the relatively flexible piperidine ring, the spirocyclic system projects its substituents into distinct vectors in three-dimensional space, which can facilitate more precise and potent interactions with biological targets. Furthermore, the introduction of a spirocenter significantly increases the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with improved clinical success rates.
Data Presentation: Physicochemical and ADME Properties
The following tables summarize the comparative data for a model piperidine compound and its 2-azaspiro[3.3]heptane bioisostere. This data underscores the key advantages of the spirocyclic scaffold in modulating lipophilicity and metabolic stability.
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine Derivative (Compound 57) | 2-Azaspiro[3.3]heptane Derivative (Compound 58) | Rationale for Improvement |
| Calculated logP (clogP) | 3.7 | 3.4 | The spirocyclic scaffold can lead to a more compact structure, potentially reducing the lipophilic surface area. |
| Experimental logD at pH 7.4 | 1.6 | 1.2 | The introduction of the spirocyclic core has been shown to decrease lipophilicity, which can be advantageous for reducing off-target effects and improving solubility.[1][3] |
| Aqueous Solubility (µM) | 136 | 12 | While solubility can be influenced by various factors, the modification of the core structure can be optimized to balance solubility with other properties. |
Data sourced from a comparative study on piperidine and azaspiro[3.3]heptane bioisosteres.[3]
Table 2: Comparison of In Vitro ADME Properties
| Property | Piperidine Derivative (Compound 57) | 2-Azaspiro[3.3]heptane Derivative (Compound 58) | Rationale for Improvement |
| Metabolic Stability (t½ in human liver microsomes, min) | > 60 | 31 | While in this specific comparison the piperidine derivative shows higher stability, the 2-azaspiro[3.3]heptane scaffold offers multiple sites for chemical modification to fine-tune metabolic stability. In some cases, the increased rigidity of the spirocycle can shield metabolically labile sites.[4] |
| Intrinsic Clearance (Clint, µL/min/mg) | 14 | 53 | The intrinsic clearance is inversely related to the half-life and reflects the metabolic vulnerability of the compound. |
Data sourced from a comparative study on piperidine and azaspiro[3.3]heptane bioisosteres.[3]
Mandatory Visualization
The following diagrams illustrate the conceptual and practical advantages of employing the 2-azaspiro[3.3]heptane scaffold.
Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane.
Caption: Workflow for comparing ADME properties of piperidine and azaspiroheptane derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of logD (Distribution Coefficient)
This protocol is based on the traditional shake-flask method, which is considered the gold standard for lipophilicity measurement.
a. Materials:
-
Test compound (Piperidine or 2-Azaspiro[3.3]heptane derivative)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
b. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and n-octanol.
-
Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the vials on a shaker and agitate for a defined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
Carefully collect an aliquot from both the n-octanol and the PBS layers.
-
Analyze the concentration of the test compound in each aliquot using a validated HPLC or LC-MS method.
c. Data Analysis: The logD is calculated using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
a. Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator or water bath set to 37°C
-
Acetonitrile (or other suitable organic solvent) for reaction quenching
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
b. Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a 96-well plate or microcentrifuge tubes, pre-warm the HLM suspension in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.
-
Immediately add the test compound to the reaction mixture and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Conclusion
The strategic incorporation of the 2-azaspiro[3.3]heptane scaffold, for which Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a valuable and versatile starting material, offers a compelling alternative to traditional piperidine rings in drug discovery. The inherent three-dimensionality and the ability to fine-tune physicochemical properties, such as reducing lipophilicity, provide medicinal chemists with a powerful tool to design drug candidates with improved ADME profiles and potentially enhanced efficacy and safety. The experimental data, though based on model compounds, strongly supports the rationale for exploring this novel chemical space to overcome the limitations of classical scaffolds.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to best practices.
I. Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the hazards associated with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound is classified with the following hazards:
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).[1]
II. Personal Protective Equipment (PPE) Requirements
A summary of required PPE for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemical impermeable gloves. | To avoid skin contact. |
| Body Protection | Protective clothing, such as a lab coat. | To protect against accidental spills. |
| Respiratory Protection | Use only in a well-ventilated area. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[1] | To prevent inhalation, which can be harmful and cause respiratory irritation. |
III. Step-by-Step Disposal Protocol
The primary disposal method for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Step 1: Waste Identification and Segregation
-
Identify the waste as a hazardous chemical.
-
Segregate this compound from other waste streams to prevent accidental mixing with incompatible materials.[2][3]
Step 2: Waste Collection and Containerization
-
Use a designated, properly labeled, and sealed container for the collection of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate waste.
-
Ensure the container is compatible with the chemical. The original container is often a good choice.[4]
-
Do not overfill the container.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate"), and the associated hazard symbols (e.g., irritant).[2][3]
-
Include the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[2]
-
The storage area should be cool and dry. The compound itself is recommended to be stored sealed in a dry environment at 2-8°C.[4]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][2]
-
Follow all institutional and local regulations for hazardous waste disposal.
Contaminated Packaging:
-
Containers that have held this compound can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration where permissible.[1]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1]
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.
-
Do not let the chemical enter drains.[1]
First Aid Measures:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Rinse mouth. Get medical help.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Caption: Disposal workflow for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
References
Personal protective equipment for handling Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Essential Safety and Handling Guide for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This guide provides immediate safety, handling, and disposal protocols for Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical Identifier:
-
CAS Number: 1181816-12-5
-
Physical Form: Solid[1]
-
Storage Temperature: 2-8°C, sealed in a dry environment[1][2]
Hazard Summary: This compound is classified with the signal word "Warning" and is associated with the following hazards:
-
Harmful if swallowed (H302)[3]
-
Harmful in contact with skin (H312)[3]
-
Causes skin irritation (H315)[3]
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate PPE for the specific task.[5] The following table summarizes the recommended PPE for handling Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
| Body Part | PPE Specification | Protection Against | Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Chemical splashes, dust, and vapors.[4][5][6] | EN 166 (EU) or NIOSH (US) approved.[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | Direct skin contact, irritation, and absorption.[4][6] | EU Directive 89/686/EEC and EN 374.[4] |
| Body | Laboratory coat, coveralls, or a chemical-resistant apron. For larger quantities or risk of splashing, a chemical-resistant suit is recommended. | Spills and contamination of personal clothing.[5][6] | N/A |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator is necessary. | Inhalation of harmful dust and vapors.[4][5][6] | N/A |
| Feet | Closed-toe, chemical-resistant footwear. | Spills and falling objects.[5][6] | N/A |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[4]
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
2. Safe Handling Practices:
-
Avoid all direct contact with the compound.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
3. Storage:
-
Store in a tightly closed container in a well-ventilated and secure area.[4]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[4]
Disposal Plan
Proper disposal of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Solid Waste: Collect any contaminated solids, such as gloves, weighing paper, and paper towels, in a dedicated and clearly labeled hazardous waste container.[7]
-
Unused Product: Unused or waste product should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
All waste containing this chemical must be disposed of through an appropriate treatment and disposal facility.[4] This is typically done via incineration through your institution's Environmental Health and Safety (EHS) program.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[4] Discharge into the environment must be avoided.[4]
3. Decontamination:
-
Clean any contaminated surfaces with a suitable solvent, followed by a detergent solution and a final water rinse. All cleaning materials should be disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in a laboratory setting.
Caption: Workflow for Safe Handling of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
References
- 1. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 [sigmaaldrich.com]
- 2. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. falseguridad.com [falseguridad.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
